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  • Product: Ethenyl butane-1-sulfonate
  • CAS: 73686-76-7

Core Science & Biosynthesis

Foundational

Mechanism and Controlled Synthesis of Poly(ethenyl butane-1-sulfonate)

An In-Depth Technical Guide on Free Radical and RAFT Polymerization of Vinyl Sulfonate Esters Executive Summary The synthesis of well-defined poly(vinyl sulfonic acid) (PVSA) and its polyelectrolyte derivatives is critic...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on Free Radical and RAFT Polymerization of Vinyl Sulfonate Esters

Executive Summary

The synthesis of well-defined poly(vinyl sulfonic acid) (PVSA) and its polyelectrolyte derivatives is critical for advanced applications ranging from proton exchange membranes to protein-polymer conjugates[1]. However, the direct controlled polymerization of vinylsulfonic acid is notoriously challenging. The highly acidic sulfonic acid group interferes with catalytic systems and chain transfer agents (CTAs)[2].

To circumvent this, researchers employ a "protecting group" strategy , utilizing vinyl sulfonate esters such as ethenyl butane-1-sulfonate (commonly referred to in literature as 1-butyl ethenesulfonate, or BES)[3]. This whitepaper elucidates the mechanistic pathways of BES free radical polymerization (FRP), the causality behind selecting specific Reversible Addition-Fragmentation chain Transfer (RAFT) agents for its controlled synthesis, and field-proven experimental protocols for yielding low-polydispersity poly(lithium vinyl sulfonate).

Monomer Reactivity and the Free Radical Mechanism

Electronic Structure and Reactivity (Q and e Values)

Ethenyl butane-1-sulfonate (BES) features a vinyl group directly attached to a sulfonate ester. The sulfonate moiety is strongly electron-withdrawing but lacks the ability to stabilize an adjacent radical through resonance (unlike styrenic or acrylic monomers).

According to the Alfrey-Price scheme, the reactivity parameters for BES are Q=0.021 and e=0.84 [3].

  • The high positive e value confirms the electron-poor nature of the double bond.

  • The extremely low Q value classifies BES as a Less Activated Monomer (LAM) , placing its reactivity on par with vinyl acetate (VAc) and vinyl chloride[3].

The FRP Pathway

Because BES is a LAM, the propagating macroradical ( Pn∙​ ) is highly reactive and poorly stabilized. This high reactivity leads to rapid propagation but also makes the system highly susceptible to chain transfer to monomer or solvent, and rapid bimolecular termination.

FRP_Mechanism I Initiator (e.g., AIBN) R Primary Radical (R•) I->R Thermal Decomposition P1 Propagating Radical (P1•) R->P1 + M (Initiation) M BES Monomer M->P1 Pn Macroradical (Pn•) P1->Pn + n M (Propagation) Dead Dead Poly(BES) Pn->Dead Termination (Combination/Disproportionation)

Caption: Standard free radical polymerization pathway of ethenyl butane-1-sulfonate (BES).

Controlled Architecture: RAFT Polymerization of BES

To suppress irreversible termination and control the molecular weight ( Mn​ ), RAFT polymerization is employed. However, the choice of the Chain Transfer Agent (CTA) is the single most critical variable.

Causality in CTA Selection

Because the BES macroradical is highly reactive, using highly active CTAs like dithiobenzoates or trithiocarbonates results in severe retardation or complete inhibition. The highly reactive BES radical adds to the dithioester to form an intermediate radical that is overly stable. Because the intermediate radical is highly stabilized by the phenyl/alkyl groups of the CTA, and the leaving BES radical is highly unstable, the fragmentation step is thermodynamically hindered.

The Solution: Xanthate-type CTAs (e.g., O-ethyl-S-(1-methoxycarbonyl) ethyldithiocarbonate)[3]. The oxygen atom adjacent to the thiocarbonyl group in a xanthate donates electron density via resonance ( +M effect). This destabilizes the intermediate radical, forcing rapid fragmentation and maintaining the main RAFT equilibrium. This mechanism is known as MADIX (Macromolecular Design via the Interchange of Xanthates)[4].

RAFT_Mechanism Pn Propagating Radical (Pn•) IntRad Intermediate Radical (Destabilized by O-alkyl) Pn->IntRad Addition CTA Xanthate CTA (Z-C(=S)S-R) CTA->IntRad Addition MacroCTA Macro-CTA (Pn-S-C(=S)-Z) IntRad->MacroCTA Rapid Fragmentation RRad Leaving Group Radical (R•) IntRad->RRad Rapid Fragmentation Pm New Macroradical (Pm•) RRad->Pm + M (Re-initiation) Pm->IntRad Main Equilibrium

Caption: RAFT mechanism for BES utilizing a Xanthate CTA to ensure rapid fragmentation.

Quantitative Data Summary

The table below summarizes the efficiency of different CTA classes in the RAFT polymerization of BES (Bulk, 60 °C)[3].

CTA TypeSpecific CTA UsedMonomer Conversion (%) Mn​ (Theoretical) Mn​ (Experimental)Polydispersity ( Mw​/Mn​ )Control Status
Dithioester Cumyl dithiobenzoate< 5%N/AN/AN/AInhibited
Dithiocarbamate Benzyl 1H-pyrrole-1-carbodithioate45%8,50014,2001.85Poor
Xanthate O-ethyl-S-(1-methoxycarbonyl) ethyldithiocarbonate72%12,00011,5001.25Excellent

Data indicates that only xanthates provide the necessary balance of addition and fragmentation rates for BES.

Experimental Methodologies: Self-Validating Workflows

To ensure scientific reproducibility, the following protocols are designed as self-validating systems. By tracking the disappearance of vinyl protons via 1 H NMR, researchers can continuously validate theoretical molecular weight against empirical Size-Exclusion Chromatography (SEC) data.

Protocol 1: RAFT Polymerization of Ethenyl Butane-1-Sulfonate

Objective: Synthesize well-defined poly(BES) with Mw​/Mn​<1.3 .

  • Reagent Preparation: Purify BES monomer by vacuum distillation to remove inhibitors. Recrystallize the initiator, 2,2′-azobis(isobutyronitrile) (AIBN), from methanol.

  • Reaction Mixture: In a Schlenk tube, combine BES monomer, O-ethyl-S-(1-methoxycarbonyl) ethyldithiocarbonate (Xanthate CTA), and AIBN. Maintain a strict molar ratio of [M]0​:[CTA]0​:[Initiator]0​=100:2:1 to ensure the CTA dominates the chain transfer events[3].

  • Deoxygenation: Subject the mixture to three freeze-pump-thaw cycles to strictly remove oxygen (a potent radical scavenger). Backfill with ultra-pure Argon.

  • Polymerization: Immerse the Schlenk tube in a thermostated oil bath at 60 °C for 24 hours.

  • Validation & Isolation:

    • Self-Validation Step: Withdraw a 50 μ L aliquot. Run 1 H NMR in CDCl3​ . Calculate conversion by comparing the integration of the vinyl protons ( δ 6.1–6.5 ppm) against the butyl ester protons[3].

    • Quench the reaction by rapid cooling in liquid nitrogen.

    • Precipitate the polymer by adding the mixture dropwise into cold methanol. Filter and dry under vacuum at 40 °C to constant weight.

Protocol 2: Post-Polymerization Deprotection

Objective: Convert Poly(BES) to Poly(lithium vinyl sulfonate), a water-soluble polyelectrolyte.

  • Hydrolysis: Dissolve the purified Poly(BES) in a solvent mixture of 1,4-dioxane and water (1:1 v/v).

  • Reagent Addition: Add a 5-fold molar excess of Lithium Hydroxide (LiOH) relative to the sulfonate ester repeating units.

  • Reaction: Reflux the mixture at 90 °C for 48 hours.

  • Purification: Dialyze the resulting aqueous solution against deionized water for 3 days using a membrane with a MWCO of 1,000 Da to remove cleaved butanol and excess LiOH. Lyophilize to obtain pure poly(lithium vinyl sulfonate)[3].

Workflow Prep 1. Monomer & CTA Preparation Degas 2. Freeze-Pump-Thaw (Deoxygenation) Prep->Degas Poly 3. RAFT Polymerization (60°C, Argon) Degas->Poly Precip 4. Precipitation (Methanol) Poly->Precip Deprotect 5. LiOH Hydrolysis (Deprotection) Precip->Deprotect

Caption: End-to-end experimental workflow for synthesizing poly(lithium vinyl sulfonate) from BES.

Conclusion

The free radical polymerization of ethenyl butane-1-sulfonate (BES) provides a robust, scalable pathway to highly functional sulfonated polymers. Because BES behaves as a Less Activated Monomer (LAM) with an electron-deficient, non-conjugated vinyl group, conventional free radical techniques yield broad molecular weight distributions. However, by strictly applying RAFT polymerization utilizing Xanthate-based CTAs, researchers can force rapid intermediate fragmentation, achieving precise control over polymer architecture. Subsequent hydrolysis yields pure, well-defined poly(vinyl sulfonic acid) salts, unlocking advanced applications in bio-conjugation and materials science.

References

  • RAFT Polymerization of Vinyl Sulfonate Esters for the Controlled Synthesis of Poly(lithium vinyl sulfonate) and Sulfonated Block Copolymers Source: Macromolecules (ACS Publications) URL:[Link]

  • Free Radical Polymerization Kinetics of Vinylsulfonic Acid and Highly Acidic Properties of its Polymer Source: ResearchGate / Macromolecular Chemistry and Physics URL:[Link]

  • Living Radical Polymerization by the RAFT Process – A Third Update Source: ConnectSci / Australian Journal of Chemistry URL:[Link]

  • Design and Synthesis of Sulfonated Polymers for the Preparation of Polymer-protein Conjugates Source: eScholarship (University of California) URL:[Link]

Sources

Exploratory

Ethenyl Butane-1-Sulfonate: Molecular Architecture, Reactivity Profiling, and Synthetic Methodologies

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary In the landscape of advanced chemical biology and polymer scienc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

In the landscape of advanced chemical biology and polymer science, ethenyl butane-1-sulfonate (commonly referred to as vinyl butanesulfonate) emerges as a highly versatile, dual-reactive building block. Unlike standard alkyl sulfonates, the integration of a vinyl ester linkage onto a butanesulfonate backbone creates a molecule capable of orthogonal reactivity: it can act as a highly reactive monomer for radical polymerization or as a potent vinylating agent in nucleophilic substitution pathways.

This whitepaper provides a comprehensive technical breakdown of ethenyl butane-1-sulfonate, detailing its physicochemical properties, mechanistic reactivity, and field-proven synthetic protocols designed with self-validating quality control checkpoints.

Physicochemical Profiling & Structural Architecture

Understanding the structural parameters of ethenyl butane-1-sulfonate is critical for predicting its behavior in complex reaction matrices. The molecule consists of a lipophilic butyl chain, a highly electron-withdrawing sulfonate core, and a terminal vinyl group.

The sulfonate ester linkage ( -SO2​-O-C=C ) is the defining feature of this molecule. Because the butanesulfonate anion is an exceptionally stable leaving group (due to resonance stabilization across three oxygen atoms), the adjacent vinyl oxygen bond is highly susceptible to cleavage under nucleophilic attack.

Quantitative Data Summary
PropertyValueAnalytical Significance
Chemical Name Ethenyl butane-1-sulfonateStandard IUPAC nomenclature
CAS Registry Number 73686-76-7[1]Primary identifier for procurement and safety tracking
Molecular Formula C6H12O3S[2]Confirms stoichiometric mass balances
Molecular Weight 164.225 g/mol [2]Critical for molarity, yield calculations, and MS validation
Canonical SMILES CCCCS(=O)(=O)OC=C[3]Utilized for computational modeling and structural queries
Structural Class Vinyl sulfonate esterDictates orthogonal reactivity (polymerization vs. substitution)

Mechanistic Reactivity Pathways

The architectural design of ethenyl butane-1-sulfonate grants it a "dual-reactive core." As a Senior Application Scientist, it is vital to recognize which pathway will dominate based on the reaction conditions:

  • Electrophilic Vinyl Group (Polymerization): Under radical or cationic initiation, the π -bond of the vinyl group opens to form poly(vinyl sulfonate) networks. These polymers are highly sought after in the development of biocompatible hydrogels and ion-exchange resins.

  • Nucleophilic Vinylation (Addition-Elimination): When exposed to strong nucleophiles (e.g., amines, thiolates), the nucleophile attacks the vinyl group. The butanesulfonate moiety acts as a premier leaving group, resulting in the transfer of the vinyl group to the nucleophile. This makes it an invaluable reagent for synthesizing vinylated heterocycles in API (Active Pharmaceutical Ingredient) development.

Reactivity Core Ethenyl butane-1-sulfonate (Reactive Hub) Path1 Vinyl Polymerization (Radical/Cationic) Core->Path1 Initiator (e.g., AIBN) Path2 Nucleophilic Vinylation (Addition-Elimination) Core->Path2 Nucleophile (-Butanesulfonate) Res1 Poly(vinyl sulfonate) Networks (Biomaterials) Path1->Res1 Res2 Vinylated Heterocycles (Drug Intermediates) Path2->Res2

Fig 1: Divergent reactivity pathways of ethenyl butane-1-sulfonate in chemical biology.

Synthetic Methodologies: Protocols & Causality

Direct esterification of butane-1-sulfonic acid with vinyl alcohol is chemically impossible because vinyl alcohol rapidly tautomerizes into acetaldehyde. Therefore, indirect synthetic routes must be employed. Below are two field-proven methodologies, detailing the causality behind the experimental design.

Protocol A: Catalytic Transvinylation (Modern Bench-Scale Synthesis)

This protocol utilizes vinyl acetate as a stable vinyl donor, avoiding the hazards of explosive gases.

  • Step 1: Reagent Preparation. Charge a flame-dried Schlenk flask with butane-1-sulfonic acid (1.0 eq) and a 10-fold molar excess of anhydrous vinyl acetate.

    • Causality: The massive excess of vinyl acetate serves a dual purpose: it acts as the reaction solvent (eliminating the need for complex solvent-separation steps) and drives the transvinylation equilibrium forward via Le Chatelier's principle.

  • Step 2: Catalytic Activation. Add Palladium(II) acetate (5 mol%) and Sodium Acetate (10 mol%).

    • Causality: Pd(II) coordinates to the π -electrons of vinyl acetate, increasing the electrophilicity of the vinyl carbon. The NaOAc acts as a crucial buffer; without it, the strong acidity of the sulfonic acid would trigger the rapid, acid-catalyzed degradation of the vinyl acetate.

  • Step 3: Thermal Cycling. Heat the mixture to 60°C under an argon atmosphere for 12 hours.

  • Step 4: Isolation via Vacuum Distillation. Remove the unreacted vinyl acetate and the acetic acid byproduct under reduced pressure.

    • Causality: Ethenyl butane-1-sulfonate is highly thermally sensitive. Attempting atmospheric distillation will supply enough thermal energy to trigger spontaneous, runaway radical polymerization of the product.

  • Self-Validating Checkpoint: Analyze the crude product via FTIR. The synthesis is validated by the complete disappearance of the broad -OH stretch (3000-3500 cm⁻¹) and the emergence of a sharp vinyl C=C stretch at ~1640 cm⁻¹.

Synthesis A Butane-1-sulfonic acid (Nucleophile) C Pd(OAc)2 Catalyst (Transvinylation) A->C B Vinyl Acetate (Vinyl Donor) B->C D Ethenyl butane-1-sulfonate (Target Monomer) C->D Yield >85% Strict Anhydrous E Acetic Acid (Byproduct) C->E Removed via Distillation

Fig 2: Catalytic transvinylation workflow for synthesizing ethenyl butane-1-sulfonate.

Protocol B: Alkyne Hydro-Sulfonation (Industrial/Historical Route)

Historically, vinyl esters of hydrocarbonsulfonic acids were synthesized and patented for large-scale polymer applications via the direct addition of sulfonic acids to alkyne gases 1.4.

  • Step 1: Matrix Solvation. Dissolve butane-1-sulfonic acid in an inert, high-boiling solvent such as anhydrous 1,4-dioxane.

  • Step 2: Lewis Acid Catalysis. Introduce a catalytic amount of mercuric sulfate ( HgSO4​ ) or zinc acetate.

    • Causality: The highly stable carbon-carbon triple bond of acetylene is unreactive toward weak nucleophiles. The Lewis acidic metal coordinates to the alkyne π -system, drastically lowering its LUMO energy and making it susceptible to nucleophilic attack by the sulfonate oxygen.

  • Step 3: Gas Introduction. Purge the reactor with nitrogen, then introduce purified acetylene gas at 1.5 atm while strictly maintaining the temperature between 40-50°C.

    • Causality: Strict thermal regulation is mandatory. The addition reaction is highly exothermic; a thermal runaway could lead to multiple additions (yielding gem-disulfonates) or the explosive decomposition of the acetylene gas.

  • Self-Validating Checkpoint: Perform 1H NMR spectroscopy on the extracted organic layer. The successful formation of the vinyl ester linkage is confirmed by the presence of characteristic AMX spin-splitting patterns for the terminal vinyl protons, typically resonating between 4.5 and 6.5 ppm.

Storage and Handling Precautions

Due to the electrophilic nature of the vinyl group, ethenyl butane-1-sulfonate is prone to spontaneous autopolymerization if exposed to light or ambient heat.

  • Inhibitor Addition: It is highly recommended to spike the purified product with 50-100 ppm of a radical scavenger, such as MEHQ (4-methoxyphenol) or BHT (butylated hydroxytoluene).

  • Storage Conditions: The compound must be stored under an inert atmosphere (Argon/Nitrogen) at -20°C over activated 4Å molecular sieves to prevent moisture-induced hydrolysis of the ester linkage.

References

  • Title: 乙烯基丁烷-1-磺酸酯- CAS号73686-76-7 Source: Molaid URL: [Link]

  • Title: US Patent 2667469A - Vinyl esters of hydrocarbonsulfonic acids and polymers thereof Source: Google Patents URL
  • Title: Monomer detail | Ethyl vinyl ether (Structural & Database Context) Source: CoPolDB URL: [Link]

Sources

Foundational

Thermal Stability and Degradation Kinetics of Ethenyl Butane-1-Sulfonate: A Comprehensive Guide for Advanced Applications

Executive Summary Ethenyl butane-1-sulfonate (commonly referred to as vinyl butanesulfonate) is a highly reactive, bifunctional monomer characterized by its dual structural moieties: an electron-rich vinyl group and an e...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethenyl butane-1-sulfonate (commonly referred to as vinyl butanesulfonate) is a highly reactive, bifunctional monomer characterized by its dual structural moieties: an electron-rich vinyl group and an electron-withdrawing sulfonate ester linkage[1]. In advanced material science and pharmaceutical synthesis, understanding the thermal boundaries of this compound is not merely a matter of safety—it is a prerequisite for controlling reaction pathways. This whitepaper provides an in-depth mechanistic analysis of the thermal stability and degradation temperature of ethenyl butane-1-sulfonate (EBS), detailing the specific thermodynamic vulnerabilities of its molecular architecture and providing self-validating experimental workflows for precise thermal profiling.

Structural Thermodynamics & Reactivity Profile

To accurately predict the thermal behavior of EBS, one must first deconstruct its molecular architecture. EBS (CAS: 73686-76-7) possesses the molecular formula C6H12O3S, yielding a molecular weight of 164.22 g/mol [2].

The thermal stability of EBS is dictated by two competing thermodynamic sinks:

  • The Vinyl Group ( −CH=CH2​ ): Highly susceptible to thermally induced radical formation. Because the adjacent oxygen atom donates electron density via resonance while the sulfonate group strongly withdraws it via induction, the vinyl double bond is highly polarized. This lowers the activation energy required for autopolymerization.

  • The Sulfonate Ester Linkage ( −SO2​−O− ): Sulfonate esters are intrinsically excellent leaving groups. While aliphatic sulfonates generally exhibit robust thermal stability up to 200 °C, the presence of the vinyl group alters the bond dissociation energy (BDE) of the C-O and S-O bonds, making them prone to cleavage under high thermal stress[3].

Quantitative Physicochemical Profile
ParameterValue / DescriptionMechanistic Implication
Chemical Name Ethenyl butane-1-sulfonateBifunctional reactivity (polymerization vs. cleavage).
CAS Number 73686-76-7Unique identifier for regulatory and safety tracking.
Molecular Weight 164.22 g/mol Determines volatility and vapor pressure kinetics.
Functional Groups Vinyl ether/ester, Aliphatic sulfonateDictates the two-stage thermal degradation profile.
Bond Dissociation (C-O) 280 - 350 kJ/molPrimary site of high-temperature thermal scission.

Thermal Degradation Mechanisms & Kinetics

The thermal degradation of EBS does not occur in a single step; rather, it is a sequential process governed by the magnitude of thermal stress applied to the system[4].

Phase I: Low to Moderate Thermal Stress (80 °C - 150 °C)

Before the molecule reaches its true degradation temperature, the vinyl group dictates the thermal response. If EBS is heated without the presence of a radical inhibitor (such as 4-methoxyphenol, MEHQ), ambient thermal energy is sufficient to overcome the activation barrier for radical initiation. This results in an exothermic autopolymerization event, forming poly(vinyl butanesulfonate). This phase is characterized by a release of heat but no significant mass loss.

Phase II: High Thermal Stress (> 200 °C)

True thermal degradation (pyrolysis) begins when the thermal energy exceeds the bond dissociation energy of the sulfonate ester linkage. Thermogravimetric analysis (TGA) of analogous vinyl sulfonate esters and polymers indicates an onset degradation temperature ( Td​ ) typically between 220 °C and 250 °C[5]. The cleavage mechanism primarily involves the scission of the C-O or S-O bonds, leading to the extrusion of sulfur dioxide ( SO2​ ), butanesulfonic acid, and volatile hydrocarbon fragments (e.g., acetaldehyde derivatives). By 300 °C, the bulk of the monomer is volatilized or degraded, leaving a minimal carbonaceous char yield (< 5%) at 600 °C[6].

G EBS Ethenyl Butane-1-Sulfonate (CAS: 73686-76-7) HeatLow Moderate Thermal Stress (80°C - 150°C) EBS->HeatLow Activation of Vinyl Group HeatHigh High Thermal Stress (> 200°C) EBS->HeatHigh Overcoming Bond Dissociation Energy Polymer Thermally Induced Radical Polymerization HeatLow->Polymer Exothermic Reaction Cleavage Ester Linkage Cleavage (C-O / S-O Scission) HeatHigh->Cleavage Endothermic/Exothermic Scission Products Butanesulfonic Acid + Volatile Organics + SO2 Cleavage->Products Mass Loss (TGA)

Fig 1. Competing thermal pathways of ethenyl butane-1-sulfonate under varied thermal stress.
Thermal Degradation Milestones
Thermal ParameterTemperature RangeMechanistic Cause
Tonset​ (Polymerization) 80 - 120 °CThermally induced radical formation at the vinyl group.
Td​ (5% Mass Loss) 220 - 250 °COnset of C-O / S-O ester linkage cleavage.
Tmax​ (Peak Degradation) 260 - 300 °CBulk volatilization of butanesulfonic acid and fragments.
Char Yield (600 °C) < 5%Complete pyrolysis of the aliphatic backbone.

Standardized Analytical Workflows for Stability Assessment

To generate trustworthy, reproducible data regarding the thermal stability of EBS, one must employ a self-validating analytical workflow. The following protocols integrate Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) with built-in system suitability checks.

Protocol 1: Differential Scanning Calorimetry (DSC) for Exotherm Profiling

Causality Check: DSC is utilized prior to TGA to map the polymerization exotherm. Understanding where the sample polymerizes is critical, as polymerized EBS will exhibit a different high-temperature degradation profile than the neat monomer.

Step-by-Step Methodology:

  • System Calibration: Run an indium standard to verify temperature accuracy ( Tm​ = 156.6 °C) and enthalpic response. This ensures the instrument's heat flow sensors are properly calibrated.

  • Sample Preparation: Weigh 3.0 – 5.0 mg of EBS into a hermetically sealed aluminum pan. Causality: Hermetic sealing prevents premature volatilization of the monomer before the polymerization exotherm can be recorded.

  • Baseline Validation: Run an empty sealed aluminum pan under identical conditions to establish a baseline. Subtract this baseline from the sample run to eliminate instrument artifacts.

  • Thermal Program: Equilibrate at 25 °C. Ramp at 10 °C/min to 200 °C under a continuous nitrogen purge (50 mL/min). Causality: The 10 °C/min rate provides an optimal balance between thermal lag and signal resolution, while nitrogen prevents oxidative side reactions.

  • Data Extraction: Identify the onset temperature ( Tonset​ ) and the peak temperature ( Tpeak​ ) of the exothermic polymerization event.

Protocol 2: Thermogravimetric Analysis (TGA) for Degradation Kinetics

Causality Check: TGA measures mass loss to determine the exact temperature at which the chemical bonds dissociate and volatilize.

Step-by-Step Methodology:

  • System Calibration: Perform a weight calibration using standard weights, followed by a temperature calibration using the Curie point of nickel. Validate the system by running calcium oxalate monohydrate, confirming the three distinct mass loss steps.

  • Sample Preparation: Weigh 10.0 – 15.0 mg of EBS into a platinum or alumina crucible.

  • Atmospheric Control: Purge the furnace with high-purity nitrogen (60 mL/min) for 15 minutes prior to the run. Causality: Purging isolates thermal pyrolysis from oxidative degradation, ensuring the resulting kinetic data reflects intrinsic bond dissociation energies rather than oxygen-mediated radical attacks.

  • Thermal Program: Ramp the temperature from 25 °C to 600 °C at a rate of 10 °C/min.

  • Evolved Gas Analysis (Optional but Recommended): Couple the TGA effluent to an FTIR or Mass Spectrometer. Causality: This allows for the real-time identification of evolved SO2​ and butanesulfonic acid, confirming the exact mechanism of the ester cleavage.

G Prep Sample Prep (N2 Atmosphere) DSC DSC Profiling (Heat Flow) Prep->DSC 10°C/min TGA TGA Profiling (Mass Loss) Prep->TGA 10°C/min Kinetics Kinetic Modeling (Kissinger Method) DSC->Kinetics Exotherm data EGA Evolved Gas Analysis (FTIR/MS) TGA->EGA Off-gas transfer TGA->Kinetics Isothermal & Dynamic

Fig 2. Self-validating analytical workflow for determining thermal degradation kinetics.

Implications for Drug Development and Material Science

The thermal stability profile of ethenyl butane-1-sulfonate has profound implications across multiple scientific disciplines:

Drug Development & API Synthesis: In pharmaceutical synthesis, sulfonate esters are heavily scrutinized as Potential Genotoxic Impurities (PGIs) due to their alkylating potential. When EBS is used as a synthetic intermediate or vinylating agent, process chemists must ensure that reactor temperatures remain strictly below its degradation onset ( 200 °C). Exceeding this thermal threshold will result in the liberation of free butanesulfonic acid, which can inadvertently form highly toxic mesylate/sulfonate analogs with other alcoholic solvents or API intermediates in the reaction mixture.

Advanced Polymer Engineering: In the synthesis of functionalized polyelectrolytes and photoresists, the controlled polymerization of EBS is desired. However, if the polymerization exotherm (Phase I) is not properly managed via continuous cooling or controlled monomer feeding, the localized heat can trigger premature Phase II degradation. This results in polymer chain defects, SO2​ outgassing, and a catastrophic loss of the material's intended lithographic or chelating properties[3].

By adhering to the rigorous thermal profiling workflows outlined in this guide, researchers can safely harness the bifunctional reactivity of ethenyl butane-1-sulfonate while entirely circumventing its thermal degradation pitfalls.

References

  • Ethenyl butane-1-sulfonate - CAS 73686-76-7, Molaid,[Link]

  • Synthesis of poly(sulfonate ester)s by ADMET polymerization, FOLIA, [Link]

  • RAFT Polymerization of Vinyl Sulfonate Esters, ACS Publications, [Link]

  • Acrylic Acid Vinyl Sulfonate Copolymer, Patsnap, [Link]

  • Lithographic performances of aryl sulfonate ester-modified polystyrenes, RSC, [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for Ethenyl Butane-1-sulfonate

Target Compound: Ethenyl butane-1-sulfonate (Vinyl butanesulfonate) CAS Number: 73686-76-7 Primary Application: Highly reactive Michael acceptor, polymer building block, and alkylating agent in drug development. Introduc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: Ethenyl butane-1-sulfonate (Vinyl butanesulfonate) CAS Number: 73686-76-7 Primary Application: Highly reactive Michael acceptor, polymer building block, and alkylating agent in drug development.

Introduction & Mechanistic Rationale

Historically, the synthesis of vinyl sulfonates relied on the reaction of sulfonyl chlorides with highly toxic organomercury intermediates or the fragmentation of tetrahydrofuran using strong bases like n-butyllithium[1]. These classic methods suffer from severe safety hazards, poor atom economy, and limited scalability.

To establish a self-validating and scalable protocol, this guide utilizes a modern, transition-metal-catalyzed hydro-sulfonylation approach. By employing a ruthenium(II) catalyst, butane-1-sulfonic acid can be directly added to acetylene gas under atmospheric pressure[2].

Causality of the Catalytic Design: The mechanistic causality relies on the Ru(II) center acting as a soft π-acid. It selectively coordinates to the acetylene triple bond, lowering its LUMO and activating it toward nucleophilic attack by the butane-1-sulfonate anion. Subsequent protonolysis releases the vinyl ester and regenerates the active catalyst[2]. This circumvents the need for hazardous vinyl transfer agents and ensures strict Markovnikov/anti-Markovnikov control (yielding the terminal vinyl group).

Quantitative Data & Reagent Specifications

The following tables summarize the optimized stoichiometry for a 10 mmol scale synthesis and the empirical data justifying the choice of catalyst and solvent.

Table 1: Reagent Stoichiometry (10 mmol Scale)

ReagentMW ( g/mol )EquivalentsAmountRole
Butane-1-sulfonic acid 138.181.01.38 gSubstrate / Nucleophile
Acetylene gas 26.04Excess1 atm (balloon)C2-Synthon
RuCl₂[(PPh₃)₃] 958.830.05 (5 mol%)479 mgTransition Metal Catalyst
Toluene (Anhydrous) 92.14N/A20 mLNon-coordinating Solvent

Table 2: Catalyst & Solvent Optimization Benchmarks

Catalyst SystemSolventTemp (°C)Time (h)Conversion Yield (%)
RuCl₂[(PPh₃)₃] Toluene 110 48 > 85% (Optimal)
[RuCl₂(p-cymene)]₂Toluene11048< 40%
RuCl₂[(PPh₃)₃]1,2-Dichloroethane8048~ 60%
None (Control)Toluene110480%

Experimental Methodology

Phase 1: Setup and Inert Atmosphere Preparation

Expert Insight: Ruthenium(II) catalysts are susceptible to competitive coordination by moisture and oxygen, which drastically reduces the turnover frequency (TOF).

  • Glassware Preparation: Flame-dry a 50 mL Schlenk tube equipped with a magnetic stir bar under high vacuum. Backfill with dry argon (repeat 3 times) to ensure a strictly anhydrous environment.

  • Reagent Charging: Under a positive flow of argon, add 1.38 g (10.0 mmol) of anhydrous butane-1-sulfonic acid and 479 mg (0.5 mmol, 5 mol%) of Tris(triphenylphosphine)ruthenium(II) dichloride to the Schlenk tube.

  • Solvent Addition: Inject 20 mL of anhydrous, degassed toluene into the vessel using a sterile syringe.

Phase 2: Acetylene Introduction and Reaction Execution

Expert Insight: Commercial acetylene is dissolved in acetone to prevent explosive decomposition. Acetone must be removed as it can coordinate to the Ru center and poison the catalytic cycle. 4. Acetylene Purging: Pass commercial acetylene gas through a cold trap (-78 °C, dry ice/acetone) to condense out acetone stabilizers. Attach a balloon filled with the purified acetylene to the side-arm of the Schlenk tube. 5. Atmosphere Exchange: Briefly evacuate the argon atmosphere (1-2 seconds) and immediately open the acetylene balloon valve to backfill the tube. Repeat this exchange twice to saturate the toluene solvent with acetylene. 6. Heating: Seal the Schlenk tube (leaving the acetylene balloon open to maintain a constant 1 atm pressure) and submerge the flask into a pre-heated oil bath at 110 °C. 7. Stirring: Maintain vigorous stirring (800 rpm) for 48 hours. The reaction mixture will transition from a dark suspension to a homogenous deep-brown solution.

Phase 3: Workup and Purification
  • Quenching: Remove the flask from the oil bath and allow it to cool to room temperature. Carefully vent the excess acetylene gas into a well-ventilated fume hood.

  • Filtration: Dilute the reaction mixture with 20 mL of diethyl ether. Filter the solution through a short pad of Celite to remove the precipitated ruthenium catalyst residues. Wash the Celite pad with an additional 10 mL of diethyl ether.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator (bath temperature 30 °C, pressure ~50 mbar).

  • Column Chromatography: Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate, 9:1 v/v). Ethenyl butane-1-sulfonate elutes as a pale yellow to colorless oil.

  • Storage: Store the purified ethenyl butane-1-sulfonate in an amber vial at -20 °C under argon. Causality: Vinyl sulfonates are highly reactive and prone to radical-initiated auto-polymerization at room temperature[3][4].

Analytical Validation (Self-Validating System)

Do not proceed to downstream drug-development applications without confirming the structural integrity of the synthesized monomer. The protocol is self-validating if the following spectroscopic markers are present:

  • ¹H NMR (400 MHz, CDCl₃): The success of the alkyne insertion is confirmed by the presence of the terminal vinyl protons. Look for a distinct doublet of doublets (dd) at ~6.60 ppm (1H, internal vinylic proton, -O-CH=CH₂). The terminal protons (=CH₂) will appear as two separate doublets (cis and trans coupling) at ~4.90 ppm and ~4.65 ppm . The alpha-protons of the butyl chain (-CH₂-SO₂-) should appear as a triplet near 3.10 ppm .

  • ¹³C NMR (100 MHz, CDCl₃): The vinyl carbons must resonate at approximately 133 ppm (-O-C=) and 98 ppm (=CH₂).

Mechanistic Pathway Visualization

RuCatalysis A 1. Active Ru(II) Species [RuCl2(PPh3)3] B 2. Alkyne Coordination (π-Alkyne-Ru Complex) A->B + Acetylene C 3. Nucleophilic Attack by Butane-1-sulfonate B->C + R-SO3H D 4. Vinyl-Ruthenium Intermediate C->D Anti-addition E 5. Protonolysis (Product Release) D->E H+ transfer E->A Ethenyl butane-1-sulfonate

Ru(II)-Catalyzed Addition of Butane-1-sulfonic Acid to Acetylene.

References

  • Ru(II)-Catalyzed Synthesis of Vinyl Sulfonates Using Acetylene as C2-Synthon Organic Letters, American Chemical Society (2018).[Link]

  • Synthesis and Polymerization of Vinyl Sulfonates Journal of the American Chemical Society (1955).[Link]

  • Vinyl esters of hydrocarbonsulfonic acids and polymers thereof US P

Sources

Application

Application Note: Protocols for the Copolymerization of Ethenyl Butane-1-Sulfonate with Acrylates

Introduction & Mechanistic Overview The copolymerization of ethenyl butane-1-sulfonate (EBS, also referred to in literature as vinyl butanesulfonate) with acrylate monomers (e.g., methyl acrylate, butyl acrylate) yields...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

The copolymerization of ethenyl butane-1-sulfonate (EBS, also referred to in literature as vinyl butanesulfonate) with acrylate monomers (e.g., methyl acrylate, butyl acrylate) yields advanced functional polymers with highly tunable amphiphilic, ion-exchange, and mechanical properties. These copolymers are increasingly critical in the development of proton exchange membranes (PEMs), anti-fouling biomedical coatings, and targeted drug delivery vehicles.

However, synthesizing these copolymers presents a significant kinetic challenge. The vinyl group in EBS is electron-deficient and sterically hindered by the bulky butanesulfonate moiety. Consequently, the intrinsic reactivity of EBS is markedly lower than that of unhindered acrylates. Early foundational studies on vinyl sulfonate esters demonstrated that in conventional free-radical polymerization (FRP), the reactivity ratios heavily favor the acrylate ( racrylate​≫rEBS​ ), leading to severe compositional drift[1].

To overcome this and achieve uniform chain compositions with predictable molecular weights, this protocol employs Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization [2].

The Causality of Experimental Design
  • Why RAFT? Conventional FRP of this monomer pair results in a mixture of acrylate-rich homopolymers and unreacted EBS. RAFT introduces a chain transfer agent (CTA) that establishes a dynamic equilibrium between active propagating radicals and dormant polymer chains. While RAFT does not alter the intrinsic reactivity ratios, it ensures that all chains grow simultaneously and slowly, distributing the monomers evenly across all chains to form a well-defined gradient copolymer rather than a heterogeneous blend.

  • Choice of CTA: Dithiocarbamates or trithiocarbonates (e.g., CPADB) are selected because they offer excellent control over both the highly reactive acrylate propagating radical and the less reactive vinyl sulfonate radical.

  • Solvent Selection (1,4-Dioxane): 1,4-Dioxane is chosen because it easily solubilizes both the highly polar sulfonate ester and the hydrophobic acrylate, while maintaining a low chain-transfer constant to solvent.

Experimental Strategy & Workflows

To visualize the overarching methodology and the kinetic control strategy, refer to the diagrams below.

G M Monomers (EBS + Acrylate) Mix Reaction Mixture Preparation M->Mix I Initiator (AIBN) I->Mix CTA RAFT Agent (CPADB) CTA->Mix S Solvent (1,4-Dioxane) S->Mix FPT Freeze-Pump-Thaw (Degassing 3x) Mix->FPT Transfer to Schlenk Flask Poly Thermal Polymerization (70°C, 16-24h) FPT->Poly Vacuum Sealed Pur Precipitation & Purification Poly->Pur Quench in Ice Char Characterization (NMR, SEC) Pur->Char Vacuum Dry

Caption: Workflow for the RAFT-mediated copolymerization of EBS and acrylates.

G Problem Disparate Reactivity Ratios r(Acrylate) >> r(EBS) Sol1 Batch FRP (Uncontrolled) Problem->Sol1 Sol2 Semi-Batch FRP (Starved-Feed) Problem->Sol2 Sol3 RAFT Polymerization (Controlled Growth) Problem->Sol3 Res1 Heterogeneous Copolymer (Compositional Drift) Sol1->Res1 Res2 Homogeneous Random Copolymer (High Đ) Sol2->Res2 Res3 Defined Gradient Copolymer (Low Dispersity, Đ < 1.2) Sol3->Res3

Caption: Strategies to overcome disparate reactivity ratios in EBS/Acrylate copolymerization.

Materials and Quantitative Data

Reagents Required
  • Monomer 1: Ethenyl butane-1-sulfonate (EBS), >98% purity.

  • Monomer 2: Butyl Acrylate (BA) or Methyl Acrylate (MA), >99% purity.

  • Initiator: 2,2′-Azobis(2-methylpropionitrile) (AIBN) – Must be recrystallized from methanol prior to use to ensure predictable radical generation.

  • RAFT Agent (CTA): 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB).

  • Solvents: 1,4-Dioxane (Anhydrous), Methanol (for precipitation), Tetrahydrofuran (THF, for SEC analysis).

  • Inhibitor Remover: Basic Alumina (Al₂O₃) column.

Quantitative Formulation & Reactivity Data

Table 1: Reactivity Ratios and Q-e Values (Model System) | Monomer 1 (M1) | Monomer 2 (M2) | r1​ | r2​ | Q1​ | e1​ | | :--- | :--- | :--- | :--- | :--- | :--- | | Vinyl Sulfonate Ester | Methyl Acrylate | 0.05 | 2.80 | 0.021 | 0.84 | | Vinyl Sulfonate Ester | Butyl Acrylate | 0.04 | 2.95 | 0.021 | 0.84 |

Note: The extremely low Q value of the vinyl sulfonate indicates a lack of resonance stabilization of the propagating radical, explaining its reluctance to homopolymerize and its tendency to be outcompeted by the acrylate[1].

Table 2: Standard RAFT Copolymerization Formulation (Target DP = 200)

Component Function Molar Equivalents Actual Mass/Vol
Butyl Acrylate (BA) Comonomer 100 eq 1.28 g (10 mmol)
EBS Comonomer 100 eq 1.64 g (10 mmol)
CPADB RAFT Agent 1 eq 27.9 mg (0.1 mmol)
AIBN Thermal Initiator 0.2 eq 3.28 mg (0.02 mmol)

| 1,4-Dioxane | Solvent | N/A | 3.0 mL |

Step-by-Step Experimental Protocols

Protocol A: Monomer Purification

Causality: Commercial acrylates contain monomethyl ether hydroquinone (MEHQ) to prevent auto-polymerization. If not removed, MEHQ will scavenge initiating radicals, leading to unpredictable induction periods and broad molecular weight distributions.

  • Pack a glass chromatography column with 5 cm of basic alumina.

  • Pass the required volume of Butyl Acrylate (BA) through the column. Collect the purified monomer in a foil-wrapped flask to prevent UV-induced auto-polymerization.

  • Dry the Ethenyl butane-1-sulfonate (EBS) over activated 4Å molecular sieves for 24 hours prior to use. Moisture can cause premature hydrolysis of the sulfonate ester at elevated polymerization temperatures.

Protocol B: RAFT Copolymerization Workflow

Causality: Oxygen is a potent radical scavenger. The Schlenk line freeze-pump-thaw (FPT) method is strictly required to achieve an oxygen-free environment, which is critical for the living nature of the RAFT equilibrium.

  • Preparation: In a 10 mL Schlenk flask equipped with a magnetic stir bar, add 27.9 mg of CPADB and 3.28 mg of recrystallized AIBN.

  • Monomer Addition: Add 1.28 g of purified BA and 1.64 g of dried EBS to the flask.

  • Solvation: Add 3.0 mL of anhydrous 1,4-Dioxane. Stir gently until the CPADB and AIBN are fully dissolved (the solution will appear distinctively pink/red due to the trithiocarbonate).

  • Degassing (Freeze-Pump-Thaw):

    • Submerge the Schlenk flask in liquid nitrogen until the mixture is completely frozen.

    • Open the flask to the vacuum line for 5 minutes to evacuate the headspace.

    • Close the vacuum valve and thaw the flask in a room-temperature water bath. Watch for gas bubbles escaping the liquid.

    • Repeat this cycle three times . After the final thaw, backfill the flask with ultra-high purity Argon.

  • Polymerization: Submerge the sealed Schlenk flask in a pre-heated oil bath at 70 °C . Allow the reaction to proceed under constant stirring for 16 to 24 hours.

Protocol C: Polymer Recovery and Characterization

Causality: Quenching the reaction rapidly halts radical generation and propagation, preserving the polymer's end-groups (the CTA moiety) for potential future block copolymerization.

  • Quenching: Remove the Schlenk flask from the oil bath and immediately plunge it into an ice-water bath. Open the flask to ambient air to terminate the radicals.

  • Precipitation: Dilute the viscous reaction mixture with 2 mL of THF. Dropwise, add the mixture into 50 mL of vigorously stirring, ice-cold Methanol. The copolymer will precipitate as a pinkish solid.

  • Washing: Decant the solvent, dissolve the polymer again in a minimal amount of THF, and re-precipitate in cold Methanol to remove unreacted EBS and BA monomers.

  • Drying: Collect the polymer via vacuum filtration and dry in a vacuum oven at 40 °C for 24 hours.

  • Characterization:

    • Determine the molecular weight ( Mn​ ) and dispersity ( Đ ) via Size Exclusion Chromatography (SEC) using THF as the eluent.

    • Determine the exact comonomer incorporation ratio by integrating the 1 H-NMR signals of the acrylate -OCH₂- protons (approx. 4.0 ppm) against the sulfonate -OCH₂- protons (approx. 4.2 ppm).

References

  • Copolymerization of Butyl Vinylsulfonate. Comments on Sulfur Shell Expansion Source: Journal of the American Chemical Society (1950) URL:[Link]

  • RAFT Polymerization of Vinyl Sulfonate Esters for the Controlled Synthesis of Poly(lithium vinyl sulfonate) and Sulfonated Block Copolymers Source: Macromolecules (2010) URL:[Link]

  • Living Radical Polymerization by the RAFT Process Source: Australian Journal of Chemistry (2012) URL:[Link]

Sources

Method

Application Notes and Protocols for the Preparation of Hydrogels Using Ethenyl Butane-1-Sulfonate Cross-linkers

Introduction: The Significance of Sulfonate-Containing Hydrogels Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing and retaining large quantities of water or biological fluids.[1][2] Thei...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Sulfonate-Containing Hydrogels

Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing and retaining large quantities of water or biological fluids.[1][2] Their unique properties, including high water content, softness, and biocompatibility, make them ideal candidates for a wide range of biomedical and pharmaceutical applications, such as drug delivery, tissue engineering, and wound healing.[2][3][4] The incorporation of sulfonate groups (SO₃⁻) into the hydrogel matrix imparts unique characteristics, including tunable swelling behavior in response to pH and ionic strength, enhanced mechanical stability, and the ability to interact with cationic biomolecules.[1][3] These properties make sulfonated hydrogels particularly attractive for the development of "smart" materials that can respond to physiological cues for targeted drug delivery or serve as scaffolds that mimic the native extracellular matrix.[1][3]

This application note provides a detailed guide for the preparation of hydrogels using ethenyl butane-1-sulfonate as a novel cross-linking agent. We will first propose a synthetic route for this cross-linker and then detail a comprehensive protocol for the free-radical polymerization of a model hydrogel system. Furthermore, we will discuss the expected properties and characterization of the resulting hydrogels, providing researchers, scientists, and drug development professionals with the foundational knowledge to explore this promising class of biomaterials.

Part 1: Synthesis of the Ethenyl Butane-1-Sulfonate Cross-linker

While "ethenyl butane-1-sulfonate" is not a commonly cataloged chemical, a plausible synthetic route can be derived from fundamental organic chemistry principles. The proposed synthesis involves the reaction of butanesulfonyl chloride with acetylene gas. Butanesulfonyl chloride is a commercially available reagent that serves as the source of the butane-1-sulfonate group.[5] Acetylene, a simple alkyne, provides the vinyl (ethenyl) functionality. The reaction is anticipated to proceed via an addition mechanism across the triple bond of acetylene.

Proposed Reaction Scheme:

cluster_0 Proposed Synthesis of Ethenyl Butane-1-Sulfonate ButanesulfonylChloride Butanesulfonyl Chloride EthenylButane1Sulfonate Ethenyl Butane-1-Sulfonate ButanesulfonylChloride->EthenylButane1Sulfonate Reaction Acetylene Acetylene Acetylene->EthenylButane1Sulfonate

Caption: Proposed synthesis of the cross-linker.

Experimental Protocol: Synthesis of Ethenyl Butane-1-Sulfonate (Proposed)

Materials:

  • Butanesulfonyl chloride[5]

  • Acetylene gas[6][7][8]

  • Anhydrous, non-protic solvent (e.g., dichloromethane, diethyl ether)

  • Lewis acid catalyst (e.g., aluminum chloride)

  • Inert gas (e.g., nitrogen or argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, gas inlet tube)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser under an inert atmosphere.

  • Dissolution: Dissolve butanesulfonyl chloride in the anhydrous solvent within the flask.

  • Catalyst Addition: Carefully add the Lewis acid catalyst to the solution while stirring.

  • Acetylene Introduction: Bubble acetylene gas through the solution at a controlled rate. The reaction is exothermic and should be monitored carefully, potentially requiring external cooling.[7][8]

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Upon completion, cautiously quench the reaction by slowly adding a proton source, such as water or a dilute acid, to deactivate the catalyst.

  • Extraction and Purification: Perform a liquid-liquid extraction to isolate the product. The organic layer should be washed, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent removed under reduced pressure. The crude product can then be purified by distillation or column chromatography.

Note: This is a proposed synthesis and requires optimization and thorough characterization of the final product to confirm its structure and purity.

Part 2: Preparation of Hydrogels via Free-Radical Polymerization

The synthesized ethenyl butane-1-sulfonate can be used as a cross-linker in the free-radical polymerization of vinyl monomers to form a hydrogel.[9][10] In this example, we will use acrylic acid (AA) as the primary monomer to create a pH-sensitive hydrogel. The ethenyl groups on the cross-linker will co-polymerize with the acrylic acid monomers, forming a cross-linked, three-dimensional network.

Polymerization Scheme:

cluster_1 Hydrogel Formation by Free-Radical Polymerization Monomer Acrylic Acid (Monomer) Hydrogel Cross-linked Hydrogel Network Monomer->Hydrogel Crosslinker Ethenyl Butane-1-Sulfonate (Cross-linker) Crosslinker->Hydrogel Initiator Initiator (e.g., BPO) Heat Heat/UV Initiator->Heat Heat->Monomer Initiates Polymerization

Caption: Free-radical polymerization of the hydrogel.

Experimental Protocol: Synthesis of Poly(acrylic acid) Hydrogel Cross-linked with Ethenyl Butane-1-Sulfonate

Materials:

  • Acrylic acid (AA), monomer

  • Ethenyl butane-1-sulfonate, cross-linker

  • Benzoyl peroxide (BPO), initiator[9]

  • Deionized water

  • Glass vials or molds

Procedure:

  • Monomer Solution: Prepare an aqueous solution of acrylic acid at the desired concentration.

  • Initiator and Cross-linker Addition: In a separate container, dissolve the benzoyl peroxide initiator and the ethenyl butane-1-sulfonate cross-linker in a small amount of a suitable solvent or directly in the acrylic acid monomer if miscible.

  • Mixing: Add the initiator/cross-linker mixture to the monomer solution and stir until a homogeneous solution is obtained.[9]

  • Degassing: Purge the solution with an inert gas (e.g., nitrogen) for 15-30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.

  • Polymerization: Transfer the solution to glass molds and place them in a water bath or oven at a temperature sufficient to initiate the decomposition of the benzoyl peroxide (typically 60-80 °C).[9]

  • Curing: Allow the polymerization to proceed for several hours until a solid hydrogel is formed.

  • Purification: Remove the hydrogel from the mold and wash it extensively with deionized water to remove any unreacted monomer, cross-linker, or initiator. The washing process should be continued until the water reaches a neutral pH.

  • Drying: The purified hydrogel can be dried to a constant weight in a vacuum oven at a low temperature.

Table 1: Example Formulations for Hydrogel Synthesis

Formulation IDAcrylic Acid (mol%)Ethenyl Butane-1-Sulfonate (mol%)Benzoyl Peroxide (mol% relative to monomer)
H-19910.5
H-29820.5
H-39550.5

Part 3: Characterization and Expected Properties

The properties of the resulting hydrogels are highly dependent on the cross-linking density, which is controlled by the concentration of the ethenyl butane-1-sulfonate cross-linker.

Swelling Behavior:

Due to the presence of carboxylic acid groups from the poly(acrylic acid) backbone and the sulfonate groups from the cross-linker, these hydrogels are expected to exhibit significant pH- and ionic strength-dependent swelling.[3][11]

  • pH-Responsiveness: At low pH, the carboxylic acid groups will be protonated, leading to a more collapsed hydrogel network and lower swelling. As the pH increases above the pKa of poly(acrylic acid) (around 4.5), the carboxylic acid groups will deprotonate, leading to electrostatic repulsion between the polymer chains and a significant increase in swelling.[3] The permanently ionized sulfonate groups will contribute to this repulsion across the entire pH range.

  • Ionic Strength-Responsiveness: In the presence of salts, the electrostatic repulsion between the charged groups on the polymer chains will be shielded by the counter-ions, leading to a decrease in the swelling ratio.[11]

Swelling Ratio (SR) Calculation:

The swelling ratio can be calculated using the following formula:

SR (%) = [(Ws - Wd) / Wd] x 100

Where:

  • Ws = weight of the swollen hydrogel

  • Wd = weight of the dry hydrogel

Mechanical Properties:

The mechanical properties of the hydrogels, such as their compressive modulus and tensile strength, are expected to increase with a higher concentration of the ethenyl butane-1-sulfonate cross-linker.[1] A higher cross-linking density leads to a more rigid and less flexible network.

Table 2: Expected Properties of Hydrogels with Varying Cross-linker Concentrations

Formulation IDCross-linker (mol%)Expected Swelling Ratio (at pH 7.4)Expected Compressive Modulus
H-11HighLow
H-22MediumMedium
H-35LowHigh

Characterization Techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the incorporation of the monomer and cross-linker into the hydrogel network by identifying characteristic functional group peaks.[1]

  • Scanning Electron Microscopy (SEM): To visualize the porous microstructure of the hydrogel.

  • Rheometry: To measure the viscoelastic properties and mechanical strength of the hydrogels.[12]

Applications in Drug Development

The pH-responsive nature of these hydrogels makes them excellent candidates for controlled drug delivery applications. For example, a drug could be loaded into the hydrogel in its collapsed state at a low pH and then released in a controlled manner as the hydrogel swells in the higher pH environment of the intestines. The sulfonate groups can also be used to electrostatically bind and control the release of cationic drugs.[3]

Conclusion

This application note has provided a comprehensive overview of the preparation of hydrogels using the novel cross-linker, ethenyl butane-1-sulfonate. A plausible synthetic route for the cross-linker has been proposed, along with a detailed protocol for hydrogel synthesis via free-radical polymerization. The expected pH- and ionic strength-responsive swelling behavior, along with tunable mechanical properties, make these sulfonate-containing hydrogels highly promising materials for advanced drug delivery systems and other biomedical applications. Further research and optimization of these systems will undoubtedly lead to new and innovative therapeutic solutions.

References

  • Synthesis and swelling studies of modified chitosan smart hydrogels containing alkyl sulfonate anionic pendant groups as microparticles for insulin release. (2025). PMC.
  • Swelling behaviors of polyelectrolyte hydrogels containing sulfonate groups. (n.d.).
  • Synthesis of Novel Hyaluronic Acid Sulfonated Hydrogels Using Safe Reactants: A Chemical and Biological Characteriz
  • Chemically Cross-Linked Poly(acrylic-co-vinylsulfonic)
  • Free Radical Polymerization Kinetics of Vinylsulfonic Acid and Highly Acidic Properties of its Polymer. (n.d.).
  • Hydrogel Based on Polyhydroxyalkanoate Sulfonate: Control of the Swelling Rate by the Ionic Group Content. (2023).
  • Swelling behavior of sulfonated polyacrylamide nanocomposite hydrogels in electrolyte solutions: Comparison of theoretical and experimental results. (n.d.).
  • co-poly(vinyl sulfonic acid)
  • Synthesis and characterization of poly(vinyl sulfonic acid) in different pH values. (2022).
  • Research Advances in Mechanical Properties and Applications of Dual Network Hydrogels. (2022). MDPI.
  • Crosslinker Structure Modulates Bulk Mechanical Properties and Dictates hMSC Behavior on Hyaluronic Acid Hydrogels. (n.d.). PMC.
  • Cross-linking in Hydrogels - A Review. (n.d.). Scientific & Academic Publishing.
  • Tuning Mechanical Properties of Polymeric Hydrogels Using Orthogonally Functionalized Crosslinkers. (2022). Semantic Scholar.
  • Hydrogels having enhanced elasticity and mechanical strength properties. (n.d.).
  • ethyl (1E)-1-butene-1-sulfonate. (2025).
  • Multifunctional Silk Vinyl Sulfone-Based Hydrogel Scaffolds for Dynamic M
  • Cas 2374-68-7,ethyl butane-1-sulfon
  • Imidazolium-Based Zwitterionic Butane-1-sulfonates: Synthesis and Properties of 4-(1-(2-Cyanoethyl)imidazolium)butane-1-sulfonate and Crystal Structures of 4-(1-Alkylimidazolium)butane-1-sulfonates (Alkyl = Methyl, Ethyl, Propyl). (n.d.).
  • Synthesis of Hydrogels through Various Polymerization Methods and Their Potential in Biomedical and Industrial Applications. (2025). Progress in Chemical and Biochemical Research.
  • Preparation and characterization of sulfonated graphene-enhanced poly (vinyl alcohol) composite hydrogel and its application as dye absorbent. (2015). ScienceDirect.
  • Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds Using Sodium 4-bromobutane-1-sulphon
  • Synthesis and swelling properties of a poly(vinyl alcohol)-based superabsorbing hydrogel. (2013). Growing Science.
  • Preparation of Functionalized α,β-Unsaturated Sulfonamides via Olefin Cross-Metathesis. (2020).
  • CAS 2386-60-9: Butanesulfonyl chloride. (n.d.). CymitQuimica.
  • Preparation of vinyl sulfones. (n.d.).
  • 4-hydroxy-1-butanesulfonic acid sultone. (n.d.). Organic Syntheses.
  • 1,4-butane sultone and synthesis process thereof. (n.d.).
  • Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols. (2024).
  • Synthesis process of 1,4-butane sultone. (2021).
  • The Explosive Reaction Of Chlorine And Acetylene Gasses. (2023). YouTube.
  • Spontaneous Combustion Reaction of Acetylene with Chlorine. (2023). Chemistry LibreTexts.
  • Reaction of Chlorine with Acetylene. (n.d.). ChemEd X.
  • "Underwater Fireworks" Reaction of Chlorine and Acetylene. (2012). YouTube.

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Technical Notes & Optimization

Troubleshooting

How to prevent premature auto-polymerization of ethenyl butane-1-sulfonate

Technical Support Center: Ethenyl Butane-1-Sulfonate A Guide to Preventing Premature Auto-Polymerization Welcome to the technical support center for ethenyl butane-1-sulfonate. This guide is designed for researchers, sci...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Ethenyl Butane-1-Sulfonate

A Guide to Preventing Premature Auto-Polymerization

Welcome to the technical support center for ethenyl butane-1-sulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the safe handling, storage, and use of this reactive monomer. As Senior Application Scientists, we have compiled this resource to not only offer protocols but to explain the fundamental principles behind them, ensuring your experiments are both successful and safe.

Premature auto-polymerization is a significant challenge when working with highly reactive vinyl monomers.[1] It can lead to loss of valuable material, equipment fouling, and in the worst-case scenario, dangerous runaway exothermic reactions.[2] This guide provides a comprehensive framework for understanding and mitigating these risks.

Frequently Asked Questions (FAQs)

Q1: What is ethenyl butane-1-sulfonate and why is it prone to polymerization?

Ethenyl butane-1-sulfonate, also known as vinyl butane-1-sulfonate, is an organic molecule featuring a vinyl group (-CH=CH₂) attached to a butane-1-sulfonate ester group. The vinyl group's double bond is electron-rich and highly susceptible to free-radical chain reactions.[3] Initiating species, such as radicals generated by heat, light, or impurities, can attack this double bond, starting a chain reaction that rapidly links monomer units together to form a long polymer chain.[2]

Q2: What are the primary triggers for unwanted auto-polymerization?

The main triggers for premature polymerization are environmental and chemical factors that generate free radicals. These include:

  • Elevated Temperatures: Heat can cause the spontaneous formation of radicals, initiating thermal polymerization. Many reactive monomers will begin to polymerize at a significant rate at temperatures above 100°C.[2]

  • Light Exposure: Ultraviolet (UV) light possesses sufficient energy to initiate radical formation and trigger photopolymerization.[4]

  • Contamination: Impurities such as peroxides (often found in older ether solvents), metal salts, acids, or bases can act as catalysts or initiators for polymerization.[4][5]

  • Absence of Inhibitor: Commercially supplied monomers contain inhibitors. If these are removed and the monomer is not used promptly, polymerization is highly likely.[6]

  • Improper Atmosphere: While counterintuitive, the absence of oxygen can be problematic for common phenolic inhibitors, which require trace oxygen to function effectively.[1][7]

Q3: What is a polymerization inhibitor and how does it work?

A polymerization inhibitor is a chemical compound added in small amounts (typically parts-per-million, ppm) to reactive monomers to prevent their self-polymerization during transport and storage.[2][8] These molecules act as radical scavengers. They react with and neutralize any free radicals that form before they can initiate a polymerization chain.[1] This creates an "induction period" during which the monomer remains stable.[7] Once the inhibitor is consumed, polymerization can proceed at its normal rate.[1]

Q4: I need to use the pure monomer for my reaction. How do I remove the inhibitor?

It is often necessary to remove the inhibitor immediately before a controlled polymerization or other chemical reaction. The most common and safest laboratory method for removing phenolic inhibitors like hydroquinone (HQ) or its monomethyl ether (MEHQ) is by passing the monomer through a column packed with basic activated alumina.[4][6] This method is preferred over distillation, which involves heating the monomer and significantly increases the risk of uncontrolled thermal polymerization.[6] A detailed protocol is provided in this guide.

The Science of Prevention: Mechanisms and Principles

Understanding Free-Radical Polymerization

The auto-polymerization of ethenyl butane-1-sulfonate proceeds via a free-radical chain reaction, which consists of three key stages: initiation, propagation, and termination. An inhibitor disrupts this process, primarily by intercepting the chain-carrying radicals during the propagation stage.

cluster_0 Free-Radical Polymerization cluster_1 Chain Growth cluster_2 Inhibition Pathway Initiation Initiation (Heat, Light, Impurity) I_rad Initiator Radical (I•) Initiation->I_rad P1_rad Propagating Radical (P₁•) I_rad->P1_rad + M Monomer1 Monomer (M) Propagation Propagation P1_rad->Propagation Pn_rad Growing Chain (Pₙ•) Propagation->Pn_rad Monomer2 Monomer (M) Pn1_rad Longer Chain (Pₙ₊₁•) Pn_rad->Pn1_rad + M Inhibitor Inhibitor (ArOH) (e.g., Phenol) Stable_rad Stable, Non-Propagating Radical (ArO•) Inhibitor->Stable_rad Terminated_chain Terminated Chain (Pₙ-H) Pn_rad_alt Growing Chain (Pₙ•) Pn_rad_alt->Stable_rad + ArOH Pn_rad_alt->Terminated_chain

Caption: Mechanism of free-radical polymerization and inhibitor action.

The Critical Role of Oxygen for Phenolic Inhibitors

Common inhibitors like MEHQ and hydroquinone do not react efficiently with carbon-centered polymer radicals (P•) directly. Their inhibitory power is dramatically enhanced by the presence of dissolved molecular oxygen (O₂).[1][7] Oxygen itself is a diradical and reacts very quickly with the propagating radical (P•) to form a peroxy radical (POO•).[2] This peroxy radical is then rapidly intercepted by the phenolic inhibitor (ArOH), which donates a hydrogen atom to form a stable, non-propagating phenoxyl radical (ArO•) and a hydroperoxide.[1] This synergistic mechanism is why monomers stabilized with phenolic inhibitors should not be stored under a strictly oxygen-free atmosphere.[7][9]

Practical Guide: Storage, Handling, and Purification

Recommended Storage & Handling Conditions

Adherence to proper storage conditions is the most critical step in preventing premature polymerization.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of thermal initiation of radicals.[4]
Atmosphere Air or as supplied. Do not store under a fully inert atmosphere (e.g., pure N₂ or Ar).Phenolic inhibitors require a small amount of dissolved oxygen (5-20 ppm) to function effectively as radical scavengers.[1][7]
Light Store in an opaque or amber container in a dark location.Prevents UV light from initiating photopolymerization.[4]
Container Original manufacturer's container, tightly sealed.Prevents contamination and evaporation of the monomer or inhibitor.
Inhibitor Level Monitor inhibitor concentration periodically, especially for long-term storage.Inhibitors are consumed over time. If levels drop, the monomer's stability is compromised.
Handling Use only clean, dry glassware. Avoid contact with incompatible materials like strong acids, bases, oxidizing agents, and metal salts.[10][11]Prevents contamination with potential polymerization initiators.
Protocol: Inhibitor Removal via Column Chromatography

This protocol describes the standard method for removing phenolic inhibitors immediately before use.[4][6] Once the inhibitor is removed, the monomer is highly reactive and should be used immediately.[6]

Materials:

  • Ethenyl butane-1-sulfonate (containing inhibitor)

  • Basic activated alumina

  • Glass chromatography column with stopcock

  • Glass wool

  • Clean, dry, amber glass collection flask

  • Inert gas (Nitrogen or Argon) for flushing (optional)

Procedure:

  • Prepare the Column: Securely clamp the chromatography column in a fume hood. Insert a small plug of glass wool at the bottom to retain the alumina.

  • Pack the Column: Add the basic activated alumina to the column. The amount will depend on the quantity of monomer to be purified; a general rule is to use a 10:1 to 20:1 weight ratio of alumina to the estimated amount of inhibitor. Gently tap the column to ensure even packing.

  • Purify the Monomer: Carefully pour the inhibited ethenyl butane-1-sulfonate onto the top of the alumina bed.

  • Elute and Collect: Allow the monomer to pass through the column under gravity. The phenolic inhibitor will be adsorbed by the basic alumina. Collect the purified, inhibitor-free monomer in the clean, amber collection flask.

  • Immediate Use: The purified monomer is now highly susceptible to polymerization. It is critical to use it immediately for your experiment.[6] If brief storage is absolutely necessary, keep the flask on an ice bath and under a light blanket of inert gas.

Caption: Workflow for the removal of polymerization inhibitor.

Troubleshooting Guide

Q: My monomer bottle contains a solid or a very viscous liquid. What happened?

A: The monomer has polymerized in the container. This is an irreversible process. The primary causes are inhibitor depletion over time, improper storage at elevated temperatures, or exposure to light.[6] Do not attempt to heat the container to melt the polymer , as this can lead to a dangerous pressure buildup from trapped, unreacted monomer. The material is no longer usable and must be disposed of according to your institution's hazardous waste guidelines. For future prevention, strictly adhere to the recommended storage conditions and consider monitoring the inhibitor concentration for long-term storage.

Q: My reaction mixture started to turn cloudy and thick shortly after I started. What should I do?

A: These are classic signs of uncontrolled polymerization.[6] The reaction is likely generating heat, which further accelerates the process.

  • Immediate Action: Cool the Reaction. Place the reaction vessel in an ice-water bath immediately to dissipate heat and slow the polymerization rate.[6]

  • Inhibit the Reaction (If Safe): If compatible with your desired chemistry, you can add a "shortstop" inhibitor, such as a small amount of hydroquinone or phenothiazine, to quench the reaction.

  • Identify the Cause: Review your procedure. Was the inhibitor properly removed? Were all solvents and reagents pure and free of peroxides? Was the reaction temperature too high? Contamination is a very common cause.[5]

Caption: Troubleshooting guide for identifying polymerization causes.

References

  • Grokipedia.
  • Benchchem.
  • Wikipedia.
  • Longchang Chemical.
  • ResearchGate. Free Radical Polymerization Kinetics of Vinylsulfonic Acid and Highly Acidic Properties of its Polymer.
  • Polymeriz
  • Benchchem.
  • eScholarship. Design and Synthesis of Sulfonated Polymers for the Preparation of Polymer-protein Conjugates with Improved Therapeutic Abilities and Mechanistic Studies.
  • ACS Publications. RAFT Polymerization of Vinyl Sulfonate Esters for the Controlled Synthesis of Poly(lithium vinyl sulfonate)
  • LyondellBasell. Styrene Monomer, Stabilized. (2015).
  • Google Patents.
  • SAFETY DATA SHEET: Styrene Monomer, Stabilized. (2018).
  • Benchchem.
  • Slideshare. Safe handling and_storage_of_styrene_monomer.
  • material safety data sheet acrylic monomer self polymerized dpddfs-003. (2009).
  • BOC Sciences.
  • ResearchGate. RAFT Polymerization of Vinyl Sulfonate Esters for the Controlled Synthesis of Poly(lithium vinyl sulfonate)
  • Jinzong Machinery.
  • The Chemistry Blog. How to Safely Handle Reactive Chemicals. (2024).

Sources

Optimization

Technical Support Center: Ethenyl Butane-1-Sulfonate Synthesis &amp; Yield Optimization

Welcome to the Technical Support Center for the synthesis of ethenyl butane-1-sulfonate (commonly referred to as vinyl butanesulfonate). As a Senior Application Scientist, I have designed this guide to help synthetic che...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of ethenyl butane-1-sulfonate (commonly referred to as vinyl butanesulfonate). As a Senior Application Scientist, I have designed this guide to help synthetic chemists and drug development professionals troubleshoot bottlenecks, understand the mechanistic causality behind reaction parameters, and successfully scale up their workflows.

Currently, the synthesis of ethenyl butane-1-sulfonate relies on two primary pathways: the classical Tetrahydrofuran (THF) Cleavage Method and the modern, atom-economical Ruthenium(II)-Catalyzed Acetylene Addition .

Troubleshooting & FAQs: Optimizing Reaction Yields

Q1: Why is my yield consistently low (under 40%) when using the THF/n-BuLi cleavage method?

A1: Low yields in the THF decomposition route are primarily caused by incomplete fragmentation or poor thermal control[1]. The decomposition of THF by n-butyllithium proceeds via α-deprotonation followed by a cycloreversion-like elimination to yield lithium ethenolate and ethylene gas. This reaction must be maintained strictly at 35 °C [1]. Below this temperature, fragmentation stalls; above it, the highly reactive ethenolate undergoes uncontrolled polymerization. Furthermore, the subsequent electrophilic trap with butanesulfonyl chloride must be executed at −78 °C to prevent the degradation of the sulfonyl chloride before substitution occurs.

Q2: Can I use coordinating solvents like 1,4-dioxane or THF in the Ru-catalyzed alkyne addition?

A2: No. When utilizing Ru(II) catalysts such as RuCl2(PPh3)3 for the addition of butanesulfonic acid to acetylene, coordinating solvents competitively bind to the ruthenium center[2]. This blocks the necessary coordination sites for the acetylene gas, stalling the catalytic cycle and resulting in near-zero yields[2]. Toluene is the optimal solvent, providing a non-coordinating environment that supports the high temperature (110 °C) required for efficient catalyst turnover[2].

Q3: How do I handle the safety and scalability limitations of the n-BuLi method?

A3: The THF cleavage method involves generating highly reactive lithium ethenolate and requires stoichiometric amounts of pyrophoric n-BuLi, making it hazardous for scale-up. For reactions >5 mmol, we strongly recommend transitioning to the Ru(II)-catalyzed acetylene addition method[2]. This route utilizes a bulk industrial feedstock (acetylene) and stable butanesulfonic acid, eliminating the need for cryogenic conditions and pyrophoric reagents while achieving up to 85% isolated yield with high atom economy[2].

Q4: My Ru-catalyzed reaction is stalling before completion. What is the mechanism of catalyst poisoning here?

A4: Catalyst poisoning in this Ru(II) system typically occurs if the starting sulfonic acid contains strongly coordinating impurities that irreversibly bind to the active Ru center[2]. Ensure your butanesulfonic acid is highly pure and anhydrous. Additionally, oxygen intrusion can oxidize the phosphine ligands (PPh3 to OPPh3); ensure rigorous degassing of the toluene solvent and maintain a strict acetylene/argon atmosphere to preserve the active Ru(II) species[2].

Standard Operating Procedures (SOPs)

To ensure reproducibility, every protocol described below functions as a self-validating system, incorporating in-process visual and chemical checks.

Protocol A: Synthesis via THF Decomposition (Enolate Sulfonylation)
  • Setup: Flame-dry a Schlenk flask under argon. Add anhydrous THF (which serves as both the solvent and the ethenolate source)[1].

  • Cleavage: Dropwise add n-BuLi (1.1 equiv) at 0 °C. Warm the mixture to exactly 35 °C and stir for 2 hours[1].

    • Self-Validation Check: The evolution of ethylene gas should be observable via a bubbler, and the solution will turn pale yellow, confirming lithium ethenolate formation.

  • Sulfonylation: Cool the reaction mixture to −78 °C. Slowly add butanesulfonyl chloride (1.0 equiv) dissolved in a minimum amount of anhydrous THF.

  • Workup: Allow the mixture to warm to room temperature overnight. Quench with saturated aqueous NH4Cl, extract with ethyl acetate, dry over MgSO4, and purify via silica gel chromatography.

Protocol B: Synthesis via Ru(II)-Catalyzed Acetylene Addition
  • Setup: In a heavy-walled pressure tube or Schlenk flask, combine butanesulfonic acid (1.0 equiv) and RuCl2(PPh3)3 (2 mol%)[2].

  • Degassing: Add anhydrous, degassed toluene. Purge the system with argon, followed by acetylene gas[2].

  • Reaction: Seal the vessel under an acetylene atmosphere (1 atm) and heat to 110 °C for 48 hours[2].

    • Self-Validation Check: The mixture should remain a homogenous solution; precipitation or a sudden color shift to dark brown indicates catalyst degradation (e.g., ligand oxidation).

  • Workup: Cool to room temperature, filter through a short pad of Celite to remove the ruthenium catalyst, concentrate the filtrate under reduced pressure, and purify via flash chromatography to isolate ethenyl butane-1-sulfonate[2].

Quantitative Method Comparison

ParameterTHF Cleavage MethodRu(II)-Catalyzed Addition
Primary Reagents THF, n-BuLi, Butanesulfonyl chlorideButanesulfonic acid, Acetylene
Catalyst Loading None (Stoichiometric n-BuLi)2 mol% RuCl2(PPh3)3
Temperature Profile 0 °C → 35 °C → -78 °C → RT110 °C (Isothermal)
Optimal Solvent Tetrahydrofuran (THF)Toluene
Typical Yield 50% – 65%85%
Scalability Poor (Cryogenic, Pyrophoric)Excellent (Atom Economical)

Mechanistic Workflows

THF_Cleavage N1 THF + n-BuLi N2 Decomposition (35 °C, 2h) N1->N2 α-deprotonation N3 Lithium Ethenolate N2->N3 Ethylene release N4 Sulfonylation (-78 °C) N3->N4 + Butanesulfonyl Chloride N5 Ethenyl Butane- 1-sulfonate N4->N5 Workup

Workflow for ethenyl butane-1-sulfonate synthesis via THF cleavage.

Ru_Catalysis N1 Butanesulfonic Acid + Acetylene N2 RuCl2(PPh3)3 (Toluene, 110 °C) N1->N2 N3 Ru-Alkyne Complex N2->N3 Coordination N4 Migratory Insertion N3->N4 Acid Addition N5 Ethenyl Butane- 1-sulfonate N4->N5 Reductive Elimination

Ruthenium-catalyzed atom-economical addition of butanesulfonic acid to acetylene.

References

  • Title: Vinyl Esters and Vinyl Sulfonates as Green Alternatives to Vinyl Bromide for the Synthesis of Monosubstituted Alkenes via Transition-Metal-Catalyzed Reactions Source: MDPI URL: [Link]

  • Title: Ru(II)-Catalyzed Synthesis of Vinyl Sulfonates Using Acetylene as C2-Synthon Source: Organic Letters - ACS Publications URL: [Link]

Sources

Troubleshooting

Troubleshooting low monomer conversion rates with ethenyl butane-1-sulfonate

Welcome to the technical support center for ethenyl butane-1-sulfonate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for ethenyl butane-1-sulfonate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the polymerization of this monomer, with a specific focus on addressing low conversion rates. Our approach is built on explaining the causal relationships behind experimental phenomena to empower you with robust, reproducible protocols.

Introduction: The Challenge of Polymerizing Ethenyl Butane-1-Sulfonate

Ethenyl butane-1-sulfonate, and vinyl sulfonates in general, are valuable monomers for creating anionic polyelectrolytes and functional polymers where the sulfonate group is directly linked to the polymer backbone.[1] However, their polymerization behavior can be challenging. Unlike highly conjugated monomers like styrene, the propagating radical of a vinyl sulfonate ester is relatively unstable.[1] This inherent reactivity profile means that achieving high monomer conversion requires careful control over reaction parameters. Low conversion is a frequent obstacle, often stemming from issues with reaction purity, initiation, or termination events. This guide provides a systematic approach to diagnosing and solving these problems.

Troubleshooting Guide: Diagnosing Low Monomer Conversion

This section addresses specific issues in a question-and-answer format to help you pinpoint the root cause of poor polymerization performance.

Question 1: My polymerization of ethenyl butane-1-sulfonate has stalled or resulted in unexpectedly low conversion (<90%). What are the primary causes?

This is the most common issue reported. Low conversion is rarely due to a single factor but often a combination of issues. The following workflow will help you systematically identify the culprit.

TroubleshootingWorkflow Start Low Conversion Observed Inhibitor Step 1: Check for Inhibitors - Oxygen (Air) - Commercial Stabilizers (e.g., MEHQ) Start->Inhibitor Initiator Step 2: Evaluate Initiator - Correct Choice for Solvent/Temp? - Sufficient Concentration? - Expired/Decomposed? Inhibitor->Initiator Inhibitors Removed Purity Step 3: Assess Monomer & Solvent Purity - Residual Synthesis Reagents? - Solvent Contaminants (e.g., water)? - Chain Transfer Agents? Initiator->Purity Initiator Verified Conditions Step 4: Verify Reaction Conditions - Accurate Temperature Control? - Reaction Time Sufficient? - Proper Agitation? Purity->Conditions System is Pure Resolved Problem Resolved Conditions->Resolved Conditions Optimized

Caption: A step-by-step workflow for diagnosing low conversion rates.

Detailed Breakdown of Causes & Solutions:

  • Presence of Polymerization Inhibitors: This is the most frequent cause.

    • Oxygen: Atmospheric oxygen is a potent free-radical scavenger that readily reacts with initiator radicals and propagating polymer chains, terminating polymerization.[2] The reaction must be performed under an inert atmosphere (Nitrogen or Argon).

    • Commercial Stabilizers: Ethenyl butane-1-sulfonate, like many vinyl monomers, is shipped with inhibitors such as monomethyl ether hydroquinone (MEHQ) to prevent spontaneous polymerization during storage.[3] These must be removed immediately before use.

    Solution:

    • Inert Atmosphere: Ensure your reaction vessel is thoroughly purged with an inert gas. For maximum oxygen removal, perform at least three cycles of vacuum followed by backfilling with inert gas, or use a robust freeze-pump-thaw degassing method (see Protocol 1).

    • Inhibitor Removal: Pass the monomer through a column of activated basic alumina to remove phenolic inhibitors like MEHQ (see Protocol 2). Do not use the monomer directly from the bottle without this step.

  • Improper Initiator Selection or Concentration:

    • Causality: The initiator's role is to generate free radicals at a controlled rate. This rate is dependent on temperature and the initiator's half-life (t½). If the temperature is too low for the chosen initiator, radical generation will be too slow to sustain polymerization. Conversely, if the initiator concentration is too high, it can lead to an excess of primary radicals that terminate growing chains prematurely, reducing both conversion and molecular weight.[4]

    • Common Choices: Azo initiators like AIBN (2,2′-Azobis(2-methylpropionitrile)) are standard for organic solvents, while persulfates are often used for aqueous systems.[1][3][5][]

    Solution:

    • Select an initiator whose 10-hour half-life temperature is appropriate for your desired reaction temperature. For example, AIBN is typically used around 60-80 °C.[1][5]

    • Optimize the monomer-to-initiator ratio. A typical starting point for bulk polymerization is a molar ratio of [M]₀/[I]₀ = 100.[1]

  • Monomer or Solvent Impurities:

    • Causality: Impurities can act as chain transfer agents or inhibitors. For instance, residual alcohols from the monomer synthesis (e.g., from the reaction of 2-chloroethanesulfonyl chloride with butanol) or contaminants in the solvent can terminate growing polymer chains.[7][8] Some solvents, like isopropanol or THF, can also act as chain transfer agents, which primarily lowers molecular weight but can also affect conversion rates.[4][9]

    Solution:

    • Ensure the monomer is pure. If in doubt, consider re-purification by distillation under reduced pressure (after inhibitor removal).

    • Use high-purity, anhydrous solvents.

  • Sub-optimal Reaction Temperature:

    • Causality: Polymerization is a kinetically controlled process. Lowering the reaction temperature will decrease the rate of both initiation and propagation. While this can sometimes lead to higher molecular weight products, it often results in significantly lower monomer conversion within a given timeframe.[1]

    Solution:

    • Ensure your reaction is conducted at a temperature that provides a sufficient rate of initiation for your chosen initiator (see Table 1). For AIBN-initiated polymerization of vinyl sulfonate esters, 60 °C is a common starting point.[1]

Question 2: My polymer has a very low molecular weight, and the conversion is also poor. Are these issues related?

Yes, these two observations are often linked. This combination typically points towards excessive chain termination or chain transfer events.

Causality:

  • High Initiator Concentration: As mentioned, too much initiator creates a high concentration of primary radicals that can react with and terminate growing chains. This stops chain growth early (low MW) and consumes radicals that would otherwise propagate (low conversion).[4]

  • Chain Transfer Agents: The presence of a chain transfer agent (CTA), either intentionally added or as an impurity, will terminate a growing chain and start a new, shorter one. Common unintentional CTAs include certain solvents (e.g., thiols, some alcohols, halogenated hydrocarbons) or impurities from the monomer synthesis.[4][9]

Solution:

  • Review your initiator concentration. If it is significantly higher than a standard [M]₀/[I]₀ ratio of 100-500, reduce it.

  • Scrutinize your solvent and monomer for potential impurities that could act as CTAs. If using a solvent known for chain transfer, consider switching to a more inert one like chlorobenzene, dioxane, or performing the reaction in bulk.[1][9]

Frequently Asked Questions (FAQs)

  • Q: What is the general reactivity of ethenyl butane-1-sulfonate in free-radical polymerization?

    • A: Ethenyl butane-1-sulfonate is a non-conjugated monomer. Its reactivity is influenced by the electron-withdrawing sulfonate group. Overberger et al. determined the Alfrey-Price Q and e values for butyl vinylsulfonate to be Q = 0.021 and e = 0.84, indicating it is an electron-poor monomer with low resonance stabilization, making it comparable in reactivity to monomers like vinyl acetate and vinyl chloride.[1]

  • Q: How can I monitor the monomer conversion during the reaction?

    • A: The most common and accurate method is ¹H NMR spectroscopy. You can track the disappearance of the vinyl proton signals (typically in the δ 6-7 ppm range) relative to a stable internal standard or the appearance of the polymer backbone signals (broad peaks typically δ 1.3-4.2 ppm).[1] Gravimetric analysis (precipitating and weighing the polymer) is also a viable, though less precise, method.[10]

  • Q: Can I perform this polymerization in an aqueous solution?

    • A: While the monomer itself (ethenyl butane-1-sulfonate) has limited water solubility, polymerizations of related water-soluble vinyl sulfonate salts (e.g., sodium vinyl sulfonate) are commonly performed in water using water-soluble initiators like ammonium persulfate.[3] Polymerization of the ester in organic solvents is more typical.[1]

Data & Protocols

Table 1: Common Initiators for Free-Radical Polymerization
Initiator NameAbbreviationTypical Solvent(s)10-hr Half-Life Temp.Comments
2,2′-Azobis(2-methylpropionitrile)AIBNOrganic (Toluene, Dioxane, THF)~65 °CWidely used, clean decomposition, avoids oxygen-based side reactions.[5][]
Benzoyl PeroxideBPOOrganic (Toluene, Benzene)~73 °CCommon peroxide initiator; can be susceptible to induced decomposition.[5][]
Ammonium PersulfateAPSWater~61 °CStandard choice for aqueous emulsion or solution polymerization.[3]
2,2'-Azobis(2-methylpropionamidine) dihydrochlorideV-50Water, Methanol~56 °CWater-soluble azo initiator, useful for lower temperature aqueous systems.[][10]
Experimental Protocols

This protocol provides a baseline for achieving high conversion in a bulk polymerization.

  • Monomer Purification: Pass ethenyl butane-1-sulfonate (~10 mL) through a short column (approx. 5 cm length) of activated basic alumina to remove the MEHQ inhibitor. Collect the purified monomer into a clean, dry Schlenk flask.

  • Initiator Preparation: In a separate vial, dissolve the appropriate amount of AIBN in a small amount of the purified monomer. For a target [M]₀/[I]₀ ratio of 100, this would be a 1:100 molar ratio.

  • Reaction Setup: Add the initiator solution to the Schlenk flask containing the bulk of the purified monomer. Equip the flask with a magnetic stir bar and seal it with a rubber septum.

  • Degassing (Freeze-Pump-Thaw):

    • Freeze the monomer mixture by immersing the flask in liquid nitrogen until fully solid.

    • Apply a high vacuum (<100 mTorr) to the flask for 10-15 minutes to remove dissolved gases.

    • Close the flask to the vacuum and thaw the mixture in a room temperature water bath. You may see gas bubbles evolve.

    • Repeat this freeze-pump-thaw cycle at least three times to ensure the removal of dissolved oxygen.

  • Polymerization: After the final thaw, backfill the flask with an inert gas (Argon or Nitrogen). Place the flask in a preheated oil bath set to the desired temperature (e.g., 60 °C for AIBN).

  • Reaction Monitoring & Termination: Allow the reaction to proceed with stirring for a set time (e.g., 24 hours).[1] The viscosity of the solution should noticeably increase. To terminate, cool the reaction by immersing the flask in an ice bath and expose the contents to air.

  • Isolation: Dissolve the viscous product in a suitable solvent (e.g., THF) and precipitate the polymer by adding the solution dropwise into a large volume of a non-solvent (e.g., cold methanol or diethyl ether). Collect the polymer by filtration and dry under vacuum.

  • Prepare the Column: Take a small glass chromatography column or a Pasteur pipette plugged with glass wool.

  • Pack the Column: Dry-pack the column with ~5 cm of activated basic alumina.

  • Apply the Monomer: Gently add the ethenyl butane-1-sulfonate monomer to the top of the column.

  • Elute: Allow the monomer to pass through the alumina under gravity or with gentle positive pressure from an inert gas line.

  • Collect: Collect the clear, inhibitor-free monomer in a clean, dry flask. Use immediately, as the monomer is now susceptible to spontaneous polymerization.

References

  • Mori, H., et al. (2010). RAFT Polymerization of Vinyl Sulfonate Esters for the Controlled Synthesis of Poly(lithium vinyl sulfonate) and Sulfonated Block Copolymers. Macromolecules, 43(17), 7073–7082. [Link]

  • Sinha, J., et al. (2018). Multifunctional monomers based on vinyl sulfonates and vinyl sulfonamides for crosslinking thiol-Michael polymerizations. RSC Publishing. [Link]

  • Sinha, J., et al. (2018). Multifunctional Monomers based on Vinyl Sulfonates and Vinyl Sulfonamides for Crosslinking Thiol-Michael Polymerizations. PMC. [Link]

  • Mori, H., et al. (2025). RAFT Polymerization of Vinyl Sulfonate Esters for the Controlled Synthesis of Poly(lithium vinyl sulfonate) and Sulfonated Block Copolymers. ResearchGate. [Link]

  • McGahran, A. J. (n.d.). Design and Synthesis of Sulfonated Polymers for the Preparation of Polymer-protein Conjugates with Improved Therapeutic Abilities and Mechanistic Studies. eScholarship. [Link]

  • Sauer, J. C., & Wilson, J. D. C. (1955). Synthesis and Polymerization of Vinyl Sulfonates. American Chemical Society. [Link]

  • Nales, A. V., et al. (2002). Sulfonate-terminated oligomers of vinyl esters and their vinyl alcohol oligomer derivatives.
  • Pober, K. W. (1992). Polyvinyl sulfonate scale inhibitor.
  • Unknown Authors. (n.d.). Vinylsulfonic acid ester derivative, polymer compound and photoresist composition.
  • Sinha, J., et al. (n.d.). Multifunctional monomers based on vinyl sulfonates and vinyl sulfonamides for crosslinking thiol-Michael polymerizations: monomer reactivity and mechanical behavior. Semantic Scholar. [Link]

  • Wood, K. R., & Roling, P. V. (2002). Polymerization inhibitor for vinyl-containing materials.
  • Ataman Kimya. (n.d.). SODIUM VINYL SULFONATE. Ataman Kimya. [Link]

  • Bütün, V., & Tıhmınlıoğlu, F. (2008). Free Radical Polymerization Kinetics of Vinylsulfonic Acid and Highly Acidic Properties of its Polymer. ResearchGate. [Link]

  • Asua, J. M., et al. (2015). Influence of solvent on free radical polymerization of vinyl compounds. ResearchGate. [Link]

  • Chen, L., et al. (2024). Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. Chemical Science. [Link]

  • Zhu, Y., et al. (2015). The synthesis and aqueous solution properties of sulfobutylbetaine (co)polymers: comparison of synthetic routes and tuneable upper critical solution temperatures. RSC Publishing. [Link]

  • Chemical Synthesis Database. (2025). ethyl (1E)-1-butene-1-sulfonate. Chemical Synthesis Database. [Link]

  • Besset, C. J., et al. (2012). Free Radical Polymers with Tunable and Selective Bio- and Chemical Degradability. PMC. [Link]

  • Lamb, C. L., et al. (2014). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonic acids. PMC. [Link]

  • Jinzong Machinery. (2024). Troubleshooting Common Issues in Emulsion Polymerization Reactors. Jinzong Machinery. [Link]

  • Rondestvedt, C. S. (n.d.). 4-hydroxy-1-butanesulfonic acid sultone. Organic Syntheses Procedure. [Link]

  • Clark, J. (n.d.). Explaining free radical addition in the polymerisation of ethene. Chemguide. [Link]

  • Pilati, F., et al. (n.d.). Ion-containing polymers: 1. Synthesis and properties of poly(1,4-butylene isophthalate) containing sodium sulfonate groups. ScienceDirect. [Link]

  • Schmidt, B. (2013). Sulfonated polymers: Simple chemistry for high-tech materials & applications. ResearchGate. [Link]

  • Kim, T., et al. (2023). Synthesis of a Cross-Linked Polymer Electrolyte Membrane with an Ultra-High Density of Sulfonic Acid Groups. ACS Publications. [Link]

  • Caporaso, L., & Izzo, L. (2024). Mechanistic insights on 1-butene polymerization catalyzed by homogeneous single-site catalysts: a DFT computational study. Frontiers. [Link]

Sources

Optimization

Removing unreacted ethenyl butane-1-sulfonate impurities from polymer matrices

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing the challenge of removing unreacted ethenyl butane-1-sulfonate and similar vinyl sulfonate monomers fr...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing the challenge of removing unreacted ethenyl butane-1-sulfonate and similar vinyl sulfonate monomers from polymer matrices. The presence of such impurities can significantly impact the final product's performance, safety, and stability.[][2][3] This resource offers practical, field-proven insights through troubleshooting guides and frequently asked questions to ensure the highest purity of your polymeric materials.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove unreacted ethenyl butane-1-sulfonate from my polymer matrix?

A1: The removal of residual monomers is a crucial quality control step for several reasons:

  • Toxicological Concerns: Many monomers are cytotoxic or can cause inflammatory responses, making their removal essential for biocompatibility in drug delivery applications.[2][4]

  • Altered Physicochemical Properties: Unreacted monomers can act as plasticizers, altering the mechanical properties (e.g., tensile strength, elasticity) and thermal characteristics (e.g., glass transition temperature) of the polymer.[]

  • Impact on Drug Release Kinetics: The presence of impurities can affect the drug release profile from the polymer matrix, leading to unpredictable and inconsistent therapeutic outcomes.

  • Long-Term Instability: Residual monomers can lead to premature or accelerated degradation of the polymer, compromising the shelf-life and stability of the final drug product.[][2]

Q2: What are the primary methods for purifying polymers from small molecule impurities like monomers?

A2: The choice of method depends on the polymer's properties, the scale of the reaction, and the desired purity. The most common and effective techniques include:

  • Reprecipitation: This is the most widely used method. It involves dissolving the crude polymer in a "good" solvent and then adding this solution to a "non-solvent" (or anti-solvent) to cause the polymer to precipitate, leaving the impurities dissolved in the solvent mixture.[][5]

  • Solvent Extraction: This technique involves washing the polymer (either in solid form or as a solution) with a solvent that selectively dissolves the monomer but not the polymer.[5]

  • Dialysis: Ideal for high molecular weight, water-soluble polymers, this method uses a semi-permeable membrane to separate the large polymer molecules from small monomer impurities based on a concentration gradient.[6][7]

  • Column Chromatography: For high-purity applications, techniques like Size Exclusion Chromatography (SEC) can be used to separate the polymer from the monomer based on differences in their molecular size.[5][6]

Q3: How do I choose the right purification method for my specific polymer system?

A3: The selection is a multi-factorial decision. Consider the following:

  • Polymer Solubility: Is your polymer soluble in common organic solvents or is it water-soluble? For organically soluble polymers like PLGA or PCL, reprecipitation is highly effective. For water-soluble polymers like hydrogels, dialysis is a gentler and more suitable option.[6]

  • Monomer Properties: Ethenyl butane-1-sulfonate contains a sulfonate group, making it relatively polar. This polarity can be exploited. For instance, when purifying a non-polar polymer, a polar non-solvent can be used during precipitation to effectively wash away the polar monomer.

  • Required Purity and Scale: For routine lab-scale purification, reprecipitation is often sufficient. For obtaining very narrow molecular weight distributions or extremely high purity for analytical standards, preparative SEC is superior but less scalable.[6]

Q4: Which analytical techniques are best for confirming the removal of ethenyl butane-1-sulfonate?

A4: Quantifying residual monomer is essential to validate your purification process. The most common methods are:

  • Gas Chromatography (GC): Often coupled with a Flame Ionization Detector (GC-FID) or Mass Spectrometry (GC-MS), this is a highly sensitive method for volatile or semi-volatile monomers.[2][8] Sample preparation typically involves extracting the monomer from the polymer matrix.[8]

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is suitable for non-volatile monomers.[3][8] The sulfonate group in the monomer may not have a strong UV chromophore, so detection might require low wavelengths (e.g., 210 nm) or the use of other detectors like a refractive index (RI) detector.[3][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is an excellent tool for both identification and quantification of residual monomers without the need for extensive sample extraction, although it is generally less sensitive than chromatographic methods.[2][6][8]

Troubleshooting Guide

This section addresses specific issues encountered during the purification process.

Issue 1: Low Polymer Yield After Reprecipitation
  • Possible Cause 1: Incorrect Solvent/Non-Solvent System. The chosen non-solvent may have partial solubility for the polymer, especially for low molecular weight fractions (oligomers).

    • Expert Recommendation: The ideal non-solvent should cause the polymer to precipitate completely while keeping the monomer and oligomers in solution.[5] The volume of the non-solvent should be significantly larger than the polymer solution, typically a 10:1 to 20:1 ratio, to ensure a high concentration gradient that drives impurities away from the precipitating polymer.[6]

  • Possible Cause 2: Precipitation Temperature is Too High. Higher temperatures can increase the solubility of the polymer in the non-solvent, leading to incomplete precipitation and yield loss.

    • Expert Recommendation: Perform the precipitation in a cold non-solvent bath (e.g., an ice bath). This drastically reduces the polymer's solubility, promoting rapid and more complete precipitation. Ensure the non-solvent is pre-chilled before adding the polymer solution.[5]

  • Possible Cause 3: Mechanical Loss. Polymer can be lost during filtration or transfer if it adheres to glassware or is too fine to be captured by the filter paper.

    • Expert Recommendation: Use a Buchner funnel with an appropriate filter paper pore size for collection. To recover material adhering to the flask, rinse with a small amount of the non-solvent. If the precipitate is very fine, allow it to settle completely before decanting the supernatant and then filtering the remaining slurry.

Issue 2: The Precipitate is a Sticky Gel or Oil Instead of a Solid Powder
  • Possible Cause 1: Polymer Concentration is Too High. A highly concentrated polymer solution can lead to the formation of a swollen, gel-like mass rather than a fine powder because solvent molecules get trapped within the precipitating polymer chains.

    • Expert Recommendation: Work with a more dilute polymer solution (e.g., 1-5% w/v). This allows individual polymer chains to collapse and precipitate more discretely.

  • Possible Cause 2: Rate of Addition is Too Fast. Pouring the polymer solution quickly into the non-solvent causes rapid, uncontrolled precipitation, trapping impurities and solvent.

    • Expert Recommendation: Add the polymer solution dropwise into the vigorously stirred non-solvent.[6] This ensures that each drop is rapidly dispersed, leading to the formation of a fine, easily filterable powder. This process maximizes the surface area for impurities to diffuse away from the polymer.

Issue 3: Residual Monomer is Still Detected After Multiple Purification Cycles
  • Possible Cause 1: Inefficient Washing. The precipitated polymer can act like a sponge, trapping a small amount of the monomer-rich solvent mixture.

    • Expert Recommendation: After filtration, wash the polymer cake thoroughly with fresh, cold non-solvent.[5] Break up the filter cake with a spatula (being careful not to tear the filter paper) and resuspend it in the non-solvent. Repeat this washing step 2-3 times to ensure complete removal of trapped impurities.

  • Possible Cause 2: Co-precipitation. The monomer may have very low solubility in the non-solvent and precipitates along with the polymer.

    • Expert Recommendation: Re-evaluate your non-solvent choice. You may need a non-solvent system that has a higher affinity for the monomer. For a polar monomer like ethenyl butane-1-sulfonate, a moderately polar non-solvent that is immiscible with the polymer might be more effective than a completely non-polar one.

  • Possible Cause 3: Ineffective Drying. The final drying step is crucial. Residual solvent can contain dissolved monomer, which then remains as an impurity.

    • Expert Recommendation: Dry the purified polymer under high vacuum at a moderately elevated temperature (e.g., 40-60 °C), ensuring the temperature remains well below the polymer's glass transition temperature (Tg) to prevent melting or degradation.[5] Dry until a constant weight is achieved. Increasing the surface area by grinding the polymer into a powder can facilitate more efficient drying.[5]

Visual Workflow: Troubleshooting Purification

The following diagram outlines the logical steps to troubleshoot common issues during polymer purification.

Caption: A decision-tree diagram for troubleshooting polymer purification issues.

Detailed Experimental Protocols

Protocol 1: High-Purity Polymer by Double Reprecipitation

This protocol is designed for the purification of polymers soluble in organic solvents, such as PLGA, PLA, or PCL.

  • Dissolution: Dissolve the crude polymer in a minimal amount of a suitable "good" solvent (e.g., Dichloromethane, Tetrahydrofuran) to create a 5% (w/v) solution. Ensure the polymer is fully dissolved.

  • First Precipitation: In a separate beaker, add a volume of a cold non-solvent (e.g., methanol, hexane) that is 10 times the volume of your polymer solution. Place this beaker on a magnetic stir plate with vigorous stirring.

  • Slow Addition: Using a dropping funnel or a pipette, add the polymer solution dropwise to the center of the vortex in the stirring non-solvent. A fine white precipitate should form instantly.[6]

  • Filtration: Collect the precipitated polymer using a Buchner funnel under vacuum.

  • Washing: Wash the polymer cake on the filter with several portions of fresh, cold non-solvent to remove any residual impurities.[5]

  • Redissolution & Second Precipitation: Redissolve the collected polymer in the "good" solvent and repeat the precipitation process (steps 3-5). This second step is critical for achieving high purity.

  • Drying: Transfer the final, washed polymer to a round-bottom flask. Dry under high vacuum at 40-60 °C (or a temperature safely below the polymer's Tg) for 24-48 hours, or until a constant weight is achieved.[5]

  • Verification: Analyze a small sample of the dried polymer using ¹H NMR or HPLC to confirm the absence of characteristic monomer peaks.

Protocol 2: Quantification of Residual Monomer by HPLC-UV

This protocol provides a general framework for quantifying residual ethenyl butane-1-sulfonate. Method optimization will be required.

  • Standard Preparation: Prepare a stock solution of pure ethenyl butane-1-sulfonate in the mobile phase. Create a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) through serial dilution.

  • Sample Preparation:

    • Accurately weigh ~50 mg of the purified, dried polymer into a volumetric flask.

    • Dissolve the polymer in a small amount of a "good" solvent (e.g., THF).

    • Add a non-solvent (e.g., acetonitrile/water mixture) to precipitate the polymer.[3]

    • Bring the flask to its final volume with the non-solvent and mix thoroughly.

    • Filter the solution through a 0.45 µm syringe filter to remove the precipitated polymer. The clear filtrate contains the extracted monomer.[3]

  • HPLC-UV Conditions (Starting Point):

    • Instrument: HPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and a phosphate buffer (e.g., 0.01 M KH₂PO₄, pH adjusted to ~2.5).[9]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm (as sulfonate esters lack strong chromophores).[3][9]

    • Column Temperature: 30 °C.

  • Analysis: Inject the calibration standards to generate a calibration curve. Inject the prepared sample filtrate. Quantify the amount of monomer in the sample by comparing its peak area to the calibration curve.

Data Summary Table

Table 1: Comparison of Analytical Methods for Residual Monomer Quantification

MethodPrincipleSample PreparationAdvantagesDisadvantagesTypical Limit of Quantification (LOQ)
GC-FID Separation of volatile compounds followed by detection via flame ionization.[3]Solvent extraction or headspace analysis.[2][8]High sensitivity, robust, widely available.[2][3]Requires volatile/thermally stable monomer; extraction can be complex.[8]Low ppm range
HPLC-UV Separation in a liquid phase with detection by UV light absorption.[3]Polymer dissolution followed by precipitation and filtration of supernatant.[3]Suitable for non-volatile monomers; direct analysis of dissolved sample is possible.[3][8]Requires a UV-absorbing chromophore; can have matrix interference.[3]Mid-to-high ppm range
¹H NMR Nuclei absorb and re-emit electromagnetic radiation in a magnetic field.Dissolution of the polymer in a deuterated solvent.Minimal sample prep, provides structural info, absolute quantification possible.[2][8]Lower sensitivity compared to chromatographic methods.[8]~0.1% w/w or higher

Purification Workflow Diagram

Sources

Troubleshooting

Minimizing side reactions during ethenyl butane-1-sulfonate copolymerization

Welcome to the Advanced Polymerization Support Center. Ethenyl butane-1-sulfonate (also referred to as 1-butyl ethenesulfonate or BES) is a highly reactive vinyl sulfonate ester. While it is an excellent building block f...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Polymerization Support Center. Ethenyl butane-1-sulfonate (also referred to as 1-butyl ethenesulfonate or BES) is a highly reactive vinyl sulfonate ester. While it is an excellent building block for functional materials, its highly reactive propagating radicals make it notoriously susceptible to side reactions, including chain transfer to monomer/solvent, bimolecular termination, and hydrolytic degradation[1].

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. Here, we dissect the thermodynamic and kinetic causality behind these side reactions and provide self-validating protocols to ensure precise control over your copolymer architectures.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: Why am I observing high dispersity (Đ > 2.0) and low molecular weight when copolymerizing ethenyl butane-1-sulfonate using conventional free radical polymerization? A1: The propagating radical of ethenyl butane-1-sulfonate is highly reactive and electron-deficient. In conventional free radical polymerization, these radicals are thermodynamically driven toward unfavorable side reactions—primarily chain transfer to the monomer or solvent, and bimolecular termination[1]. To mitigate this, you must transition to a Reversible Addition-Fragmentation chain Transfer (RAFT) mechanism. By introducing a Chain Transfer Agent (CTA), you create a dormant polymer state that outcompetes the kinetics of side reactions, bringing dispersity down to < 1.50[1].

Q2: I switched to a RAFT mechanism using a dithioester CTA, but my reaction stalled at <30% conversion. What went wrong? A2: Dithioesters and trithiocarbonates are incompatible with vinyl sulfonate esters. Because the propagating radical of ethenyl butane-1-sulfonate is highly reactive, its addition to a highly reactive dithioester forms an intermediate radical that is too stable. This prevents efficient fragmentation, trapping the radical and severely retarding the polymerization[1]. Solution: Switch to a xanthate-type CTA (O-alkyl dithiocarbonate), such as O-ethyl-S-(1-methoxycarbonyl) ethyldithiocarbonate. The electron-withdrawing ester moiety of the xanthate stabilizes the expelled secondary radical via resonance, ensuring uniform initiation and continuous propagation without dead-end side reactions[1].

Q3: How does temperature manipulation suppress side reactions in this specific system? A3: Kinetics dictate that side reactions (like chain transfer) often have higher activation energies than standard propagation. By lowering the polymerization temperature from the standard 60 °C to 45 °C or even 30 °C, you decrease the absolute radical reactivity. This kinetically favors the selectivity of radical additions toward the monomer, dramatically minimizing unfavorable chain transfer events[1].

Q4: How do I prevent hydrolysis and desulfonation during the reaction? A4: The sulfonate ester linkage is highly susceptible to nucleophilic attack. Moisture in the system will hydrolyze the monomer into butanesulfonic acid and vinyl alcohol (which tautomerizes to acetaldehyde)[2]. You must utilize strictly anhydrous, non-nucleophilic solvents (e.g., anhydrous 1,4-dioxane) and store the monomer over molecular sieves under an inert atmosphere[3].

Q5: How can I manage compositional drift when copolymerizing with styrenics or acrylates? A5: Ethenyl butane-1-sulfonate has very low resonance stabilization ( Q≈0.021 ) and is highly electron-deficient ( e≈0.84 )[1]. When copolymerized with a monomer like styrene ( Q=1.00 ), the styrene will be consumed almost immediately, resulting in a blocky polymer or severe compositional drift. To achieve a random copolymer, either select comonomers with similar Q and e values (like vinyl acetate) or implement a continuous semi-batch feed of the more reactive monomer based on real-time conversion tracking.

Part 2: Mechanistic & Troubleshooting Workflows

RAFT_Pathway R_rad Initiator Radical (Low Temp) P_rad Propagating Vinyl Sulfonate Radical R_rad->P_rad Monomer CTA Xanthate CTA (O-alkyl) P_rad->CTA Rapid Addition Side Side Reactions (Chain Transfer) P_rad->Side High Temp / Impurities Dormant Dormant Polymer Chain CTA->Dormant Controlled Fragmentation Dormant->P_rad Reinitiation

Caption: Mechanistic pathway of RAFT-mediated ethenyl butane-1-sulfonate polymerization.

Troubleshooting Issue Issue Detected: Low MW / High Dispersity CheckTemp Is Reaction Temp > 45°C? Issue->CheckTemp LowerTemp Reduce Temp to 30-45°C Use V-70 Initiator CheckTemp->LowerTemp Yes CheckCTA Is CTA a Dithioester? CheckTemp->CheckCTA No ChangeCTA Switch to Xanthate CTA (O-alkyl dithiocarbonate) CheckCTA->ChangeCTA Yes CheckSolv Moisture Present? CheckCTA->CheckSolv No DrySolv Use Anhydrous Solvents Prevent Hydrolysis CheckSolv->DrySolv Yes

Caption: Troubleshooting workflow for minimizing side reactions in vinyl sulfonate copolymerizations.

Part 3: Quantitative Data & Reactivity Parameters

Table 1: Effect of CTA Type and Temperature on Ethenyl Butane-1-Sulfonate Polymerization Data synthesized from controlled radical polymerization studies[1].

Polymerization MethodCTA TypeTemp (°C)Conversion (%)Dispersity (Đ)Side Reaction Status
Free RadicalNone60>90>2.00Uncontrolled chain transfer to monomer/solvent.
RAFTDithioester60<301.17 - 1.26Severe retardation; radical trapped in intermediate state.
RAFTXanthate (O-alkyl)60861.48Controlled; moderate side reactions observed at high conversion.
RAFT (Optimized) Xanthate (O-alkyl) 45 60 - 70 1.30 - 1.40 Minimized side reactions; high radical selectivity.

Table 2: Alfrey-Price Reactivity Parameters for Copolymerization Feed Design

Monomer Q Value (Resonance) e Value (Polarity)Copolymerization Compatibility
Ethenyl Butane-1-Sulfonate ~0.021 ~0.84 Reference Monomer
Vinyl Acetate~0.026-0.22Excellent (Near-ideal random copolymerization)
Vinyl Chloride~0.0440.20Excellent (Statistical random copolymerization)
Styrene1.00-0.80Poor (Severe drift; requires continuous semi-batch feed)

Part 4: Self-Validating Experimental Protocol

Protocol: Controlled RAFT Copolymerization of Ethenyl Butane-1-Sulfonate Objective: Synthesize a well-defined copolymer while suppressing chain transfer and hydrolytic degradation. Self-Validation Metric: By maintaining a strict [M]0​/[CTA]0​ ratio, the theoretical molecular weight ( Mn,theory​ ) can be calculated directly from monomer conversion (via 1H NMR). A linear correlation between conversion and SEC-derived molecular weight validates that chain-breaking side reactions have been successfully suppressed.

Step 1: Reagent Purification (Critical for avoiding desulfonation)

  • Distill ethenyl butane-1-sulfonate under reduced pressure to remove radical inhibitors and trace moisture. Store over 4Å molecular sieves.

  • Recrystallize the low-temperature initiator V-70 (2,2'-azobis(4-methoxy-2.4-dimethylvaleronitrile)) from methanol.

  • Purify 1,4-dioxane via a solvent purification system to ensure strictly anhydrous conditions[2].

Step 2: Reaction Assembly

  • In a flame-dried Schlenk tube, combine ethenyl butane-1-sulfonate, the chosen comonomer (e.g., vinyl acetate), the xanthate CTA (O-ethyl-S-(1-methoxycarbonyl) ethyldithiocarbonate), and V-70.

  • Causality Rule: Maintain a molar ratio of [Monomers]0​:[CTA]0​:[Initiator]0​=100:1:0.5 . The excess of CTA relative to the initiator ensures that the reversible addition-fragmentation equilibrium dominates over bimolecular termination[1].

  • Add anhydrous 1,4-dioxane to achieve a 50 wt% total monomer concentration.

Step 3: Deoxygenation

  • Perform three consecutive freeze-pump-thaw cycles.

  • Backfill the Schlenk tube with ultra-pure Argon. Oxygen acts as a potent radical scavenger and will cause unpredictable induction periods.

Step 4: Polymerization at Reduced Temperature

  • Immerse the Schlenk tube in a thermostated oil bath set strictly to 30 °C to 45 °C [1].

  • Causality Rule: Operating at this reduced temperature drastically decreases the fragmentation rate constant and absolute radical reactivity. This kinetically penalizes the activation energy required for chain transfer to the solvent, allowing clean propagation to proceed[1].

Step 5: Termination and Purification

  • Quench the reaction by exposing the mixture to air and rapidly cooling the vessel in liquid nitrogen to instantly halt radical propagation[4].

  • Dilute the viscous mixture with a minimal amount of THF.

  • Precipitate the polymer dropwise into a large excess of cold diethyl ether or methanol (depending on comonomer solubility). Filter and dry under vacuum at room temperature to constant weight.

Part 5: References

  • RAFT Polymerization of Vinyl Sulfonate Esters for the Controlled Synthesis of Poly(lithium vinyl sulfonate) and Sulfonated Block Copolymers Source: Macromolecules (ACS Publications) URL:[Link]

  • Synthesis of Tailored Perfluoro Unsaturated Monomers for Potential Applications in Proton Exchange Membrane Preparation Source: PMC (National Institutes of Health) URL:[Link]

  • Multifunctional Monomers based on Vinyl Sulfonates and Vinyl Sulfonamides for Crosslinking Thiol-Michael Polymerizations Source: Polymer Chemistry (The Royal Society of Chemistry) URL:[Link]

  • The control of runaway polymerisation reactions by inhibition techniques Source: IChemE Symposium Series URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Ethenyl butane-1-sulfonate vs. sodium vinyl sulfonate in polymer synthesis

An objective, in-depth technical analysis comparing Ethenyl butane-1-sulfonate (also known as 1-butyl ethenesulfonate or BES) and Sodium Vinyl Sulfonate (SVS) reveals a fundamental dichotomy in modern polymer synthesis:...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective, in-depth technical analysis comparing Ethenyl butane-1-sulfonate (also known as 1-butyl ethenesulfonate or BES) and Sodium Vinyl Sulfonate (SVS) reveals a fundamental dichotomy in modern polymer synthesis: the trade-off between direct, scalable aqueous polymerization and precision architectural control.

This guide is designed for researchers, materials scientists, and drug development professionals who must select the appropriate vinyl sulfonate monomer for synthesizing poly(anionic) materials, ranging from bulk ion-exchange resins to highly defined nanomedicine delivery vehicles.

Mechanistic Causality: The Role of Charge Masking

Poly(vinyl sulfonic acid) and its salts are highly valued for their exceptional ionic conductivity, strong acidity, and biocompatibility[1]. However, the choice of monomer dictates the polymerization mechanism and the final polymer architecture.

Sodium Vinyl Sulfonate (SVS): The Unprotected Route SVS is a highly acidic, water-soluble monomer that exists as a salt. During conventional aqueous Free Radical Polymerization (FRP), the propagating macroscopic radical and the unreacted monomers both carry strong negative charges. This electrostatic repulsion severely limits propagation kinetics and leads to extensive chain transfer reactions[2]. Consequently, SVS polymerization typically results in broad molecular weight distributions (Polydispersity Index, PDI > 1.5) and makes the synthesis of complex architectures (like block copolymers) nearly impossible[3].

Ethenyl Butane-1-Sulfonate (BES): The Protected Route BES circumvents these limitations through esterification. The butyl ester group masks the negative charge of the sulfonate, rendering the monomer hydrophobic and soluble in organic solvents[3]. By neutralizing the charge, electrostatic repulsion during propagation is eliminated. This allows BES to undergo Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization using xanthate-type Chain Transfer Agents (CTAs). The result is a highly controlled living polymerization yielding a narrow PDI (< 1.3) and the ability to synthesize precise block copolymers[3]. Post-polymerization, the butyl group is cleaved to reveal the active sulfonate groups.

Quantitative Performance Comparison

The following table summarizes the physicochemical and polymerization data comparing SVS and BES[1][2][3].

ParameterSodium Vinyl Sulfonate (SVS)Ethenyl Butane-1-Sulfonate (BES)
Chemical State Anionic Salt (Unprotected)Sulfonate Ester (Protected)
Solubility Highly Water SolubleSoluble in Organic Solvents (DMF, Anisole)
Polymerization Method Free Radical Polymerization (FRP)RAFT, ATRP, Free Radical
PDI Control Poor (Broad, typically > 1.5)Excellent (Narrow, typically < 1.3)
Architectural Control Homopolymers, Random CopolymersBlock Copolymers, Star Polymers
Post-Synthesis Steps Dialysis / PurificationNucleophilic Deprotection (e.g., LiBr)
Primary Application Bulk Hydrogels, Excipients, ResinsPrecision Nanomedicine, Smart Materials

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols incorporate self-validating analytical steps to confirm successful synthesis and architectural control.

Protocol A: Controlled RAFT Polymerization of BES & Deprotection

Objective: Synthesize a well-defined poly(lithium vinyl sulfonate) with strict molecular weight control.

  • Reaction Setup: In a Schlenk flask, dissolve Ethenyl butane-1-sulfonate (BES), AIBN (initiator), and an O-ethyl-S-(1-methoxycarbonyl) ethyldithiocarbonate (Xanthate CTA) in anisole. Maintain a monomer:CTA:initiator molar ratio of 100:1:0.2.

  • Degassing (Critical Step): Perform three consecutive freeze-pump-thaw cycles to remove dissolved oxygen, which otherwise quenches the propagating radicals. Backfill with Argon.

  • Polymerization: Immerse the flask in an oil bath at 60°C for 24 hours.

  • Validation (In-Process): Extract a 0.1 mL aliquot. Analyze via 1 H NMR to calculate monomer conversion (monitoring the disappearance of vinyl protons at δ 5.8-6.5 ppm) and Size Exclusion Chromatography (SEC) to confirm a narrow PDI[3].

  • Deprotection: Dissolve the purified Poly(BES) in 2-butanone. Add a 3-fold molar excess of Lithium Bromide (LiBr) and reflux at 80°C for 24 hours.

  • Validation (Visual & Analytical): The deprotected polymer, Poly(lithium vinyl sulfonate), is insoluble in 2-butanone and will precipitate out of solution—providing a self-validating visual cue of successful cleavage[3]. Confirm the loss of butyl ester peaks via FTIR.

Protocol B: Aqueous Free Radical Polymerization of SVS

Objective: Synthesize bulk poly(sodium vinyl sulfonate) for ion-exchange applications.

  • Reaction Setup: Prepare a 25 wt% aqueous solution of Sodium Vinyl Sulfonate[4]. Adjust the pH to 5.0 to optimize conversion kinetics[2].

  • Initiation: Add Potassium Persulfate (KPS) as a water-soluble radical initiator (1 mol% relative to monomer).

  • Polymerization: Purge the solution with Nitrogen for 30 minutes, then heat to 50°C for 48 hours under continuous stirring[2].

  • Purification: Transfer the viscous polymer solution into a dialysis membrane (MWCO 3,500 Da) and dialyze against deionized water for 72 hours to remove unreacted SVS monomers and residual initiator.

  • Validation: Lyophilize the dialyzed solution. Perform gravimetric analysis to determine yield and use aqueous Gel Permeation Chromatography (GPC) to assess the (broad) molecular weight distribution.

Pathway Visualization

The following diagram illustrates the divergent synthetic pathways dictated by the choice of monomer.

G SVS Sodium Vinyl Sulfonate (Unprotected Monomer) FRP Aqueous Free Radical Polymerization (FRP) SVS->FRP BES Ethenyl Butane-1-Sulfonate (Protected Ester) RAFT RAFT Polymerization (Organic Solvent) BES->RAFT PolySVS Poly(SVS) Broad PDI, Limited Architecture FRP->PolySVS PolyBES Poly(BES) Narrow PDI, Block Copolymers RAFT->PolyBES Deprotect Nucleophilic Deprotection (e.g., LiBr reflux) PolyBES->Deprotect PolyVSA Poly(Lithium Vinyl Sulfonate) Precision Architecture Deprotect->PolyVSA

Workflow comparison: SVS (FRP) vs. BES (RAFT) for polymer synthesis.

Strategic Selection in Drug Development

For drug development professionals formulating targeted delivery systems, the architectural precision afforded by Ethenyl butane-1-sulfonate (BES) is indispensable. The ability to synthesize amphiphilic block copolymers (e.g., PEG-b-PVSA) via RAFT allows for the self-assembly of nano-micelles that can encapsulate hydrophobic drugs while presenting a highly stable, biocompatible anionic corona[3].

Conversely, Sodium Vinyl Sulfonate (SVS) remains the monomer of choice for manufacturing bulk pharmaceutical excipients, superabsorbent hydrogels, and ion-exchange resins where precise molecular weight distribution is secondary to cost-efficiency, scalability, and the avoidance of organic solvents[1].

References

  • Ataman Chemicals.SODIUM VINYL SULPHONATE - Ataman Kimya.
  • ResearchGate.Free Radical Polymerization Kinetics of Vinylsulfonic Acid and Highly Acidic Properties of its Polymer.
  • ACS Publications.RAFT Polymerization of Vinyl Sulfonate Esters for the Controlled Synthesis of Poly(lithium vinyl sulfonate) and Sulfonated Block Copolymers.
  • Wikipedia.Vinylsulfonic acid.
  • Ottokemi.Sodium vinyl sulphonate solution 3039-83-6 India.

Sources

Comparative

A Comprehensive Comparison Guide: Reactivity Ratios of Ethenyl Butane-1-Sulfonate vs. Allyl Sulfonates

Executive Summary As a Senior Application Scientist, I frequently encounter formulation challenges where the choice of a sulfonate-functionalized monomer dictates the success or failure of a specialty polymer system. Whe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter formulation challenges where the choice of a sulfonate-functionalized monomer dictates the success or failure of a specialty polymer system. When designing polyelectrolytes, water treatment polymers, or ion-exchange membranes, developers often must choose between vinyl sulfonates—specifically ethenyl butane-1-sulfonate (also known as butyl vinylsulfonate)—and allyl sulfonates (such as sodium allyl sulfonate, SAS).

This guide objectively compares the reactivity ratios, copolymerization kinetics, and mechanistic behaviors of these two monomer classes. By analyzing their Alfrey-Price Q−e values and free-radical propagation pathways, we demonstrate why ethenyl butane-1-sulfonate generally provides superior structural control and higher molecular weights compared to the highly degradative allyl sulfonates.

Mechanistic Causality: Propagation vs. Degradative Chain Transfer

The fundamental divergence in the reactivity profiles of these two monomers stems from their molecular geometry and the presence (or absence) of labile allylic hydrogen atoms.

Ethenyl Butane-1-Sulfonate (Vinyl Monomer): In ethenyl butane-1-sulfonate, the vinyl group is directly adjacent to the highly electron-withdrawing sulfonate ester moiety. This direct conjugation polarizes the double bond, making it electron-deficient (reflected by a highly positive e value of +0.84)[1]. Because it lacks allylic hydrogens, the propagating macroradical undergoes standard addition across the double bond, allowing for the predictable buildup of high-molecular-weight polymer chains.

Allyl Sulfonates (Allyl Monomer): Sodium allyl sulfonate (SAS) is notorious for its destructive effects on polymer molecular weight[2]. The double bond is separated from the sulfonate group by a methylene spacer. During free-radical polymerization, the propagating radical frequently abstracts a hydrogen atom from this allylic methylene group rather than adding to the double bond. This abstraction yields a resonance-stabilized allylic radical. Because this new radical is thermodynamically stable, it is highly inefficient at re-initiating a new polymer chain. This phenomenon—degradative chain transfer —acts as a built-in chain terminator, drastically lowering both the polymerization rate and the final molecular weight[2].

Mechanism Radical Propagating Macroradical Vinyl Ethenyl Butane-1-Sulfonate (Vinyl Monomer) Radical->Vinyl Addition Allyl Allyl Sulfonate (Allyl Monomer) Radical->Allyl Abstraction Prop Normal Propagation (High MW Polymer) Vinyl->Prop Transfer Degradative Chain Transfer (Allylic H-Abstraction) Allyl->Transfer Dead Stable Allylic Radical (Chain Termination) Transfer->Dead

Fig 1: Mechanistic divergence between normal propagation and degradative chain transfer.

Quantitative Performance & Reactivity Ratios

To objectively compare their performance, we must look at their reactivity ratios ( r1​,r2​ ) and Alfrey-Price parameters ( Q,e ). The reactivity ratio r2​ indicates the tendency of the sulfonate monomer radical to add to its own monomer rather than the comonomer. A value close to zero indicates a strong reluctance to homopolymerize.

ParameterEthenyl Butane-1-Sulfonate ( M2​ )Sodium Allyl Sulfonate ( M2​ )
Reference Comonomer ( M1​ ) StyreneAcrylamide
r1​ (Comonomer) 4.14[3]2.45[2]
r2​ (Sulfonate) 0.00[3]0.060[2]
Alfrey-Price Q (Resonance) 0.021[1]0.15[4]
Alfrey-Price e (Polarity) +0.84[1]-0.24[4]
Primary Kinetic Limitation Low homopolymerization rateSevere degradative chain transfer

Data Synthesis & Insights: Both monomers exhibit r2​ values near zero, meaning neither readily forms long homopolymer blocks under standard free-radical conditions. However, ethenyl butane-1-sulfonate's highly positive e value (+0.84) makes it an excellent candidate for alternating copolymerization with electron-rich monomers (like vinyl acetate or vinyl ethers)[1]. Conversely, the incorporation of SAS ( r2​=0.060 ) is not only low but actively penalizes the overall reaction kinetics due to the aforementioned chain transfer[2].

Experimental Protocol: Self-Validating Reactivity Ratio Determination

To ensure trustworthiness and scientific integrity, reactivity ratios must be determined using a self-validating system. The following protocol utilizes the Kelen-Tüdős method , which is preferred over the Fineman-Ross method because it distributes experimental errors evenly across the conversion range, preventing high-feed-ratio data points from disproportionately skewing the linear regression[2].

Workflow Step1 1. Monomer Purification (Distillation / Recrystallization) Step2 2. Feed Ratio Setup (Varying M1:M2) Step1->Step2 Step3 3. Free-Radical Polymerization (Quench at <10% Conversion) Step2->Step3 Step4 4. Polymer Isolation (Precipitation & Washing) Step3->Step4 Step5 5. Composition Analysis (1H-NMR & Elemental Sulfur) Step4->Step5 Step6 6. Reactivity Ratio Calculation (Kelen-Tüdős Plot) Step5->Step6

Fig 2: Self-validating workflow for determining monomer reactivity ratios.

Step-by-Step Methodology
  • Monomer Purification (Critical for Causality): Ethenyl butane-1-sulfonate must be vacuum distilled to remove phenolic inhibitors. Sodium allyl sulfonate must be recrystallized from aqueous ethanol to remove residual sodium chloride and sulfites, which can act as spurious chain transfer agents.

  • Feed Preparation: Prepare five reaction vessels with varying molar feed ratios of M1​ to M2​ (e.g., 1:9, 3:7, 5:5, 7:3, 9:1) while maintaining a constant total monomer concentration of 1.0 M in a suitable solvent (e.g., DMSO).

  • Controlled Polymerization: Add a thermal initiator (e.g., AIBN at 0.1 mol%). Purge the vessels with ultra-pure N2​ for 30 minutes to eliminate oxygen inhibition. Heat to 60 °C. Self-Validation Check: Quench the reactions by rapid cooling in liquid nitrogen the moment the mixture becomes slightly viscous. Restricting conversion to <10% ensures the comonomer feed composition ( f1​,f2​ ) remains constant, satisfying the steady-state assumption of the Mayo-Lewis equation.

  • Isolation and Purification: Precipitate the polymer into a large excess of a non-solvent (e.g., methanol). Perform three cycles of dissolution and re-precipitation to ensure the complete removal of unreacted monomers. Dry in a vacuum oven at 50 °C to a constant weight.

  • Compositional Analysis: Determine the copolymer composition ( F1​,F2​ ) using quantitative 1 H-NMR (integrating the distinct backbone vs. side-chain protons). Cross-validate these ratios using elemental analysis (specifically, Sulfur content) to ensure mass balance closure[2].

  • Kelen-Tüdős Plotting: Calculate the parameters η and ξ from the feed and copolymer compositions. Plot η vs. ξ . The linear extrapolation to ξ=0 and ξ=1 yields the accurate reactivity ratios r1​ and r2​ .

Conclusion & Application Suitability

When high molecular weight and precise architectural control are required (e.g., in the synthesis of advanced block copolymers or highly viscous rheology modifiers), ethenyl butane-1-sulfonate is the vastly superior choice. Its lack of allylic hydrogens prevents degradative chain transfer, and its positive e value allows for predictable copolymerization with electron-rich monomers[1].

Allyl sulfonates , while highly cost-effective and useful for introducing sparse anionic charges into a matrix, should be avoided if maintaining a high degree of polymerization is the primary engineering objective[2].

Sources

Validation

Performance comparison of ethenyl butane-1-sulfonate vs. FEC in battery electrolytes

The transition toward high-energy-density lithium-ion and next-generation battery chemistries has exposed the critical limitations of conventional electrolyte formulations. For chemical development professionals and batt...

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Author: BenchChem Technical Support Team. Date: April 2026

The transition toward high-energy-density lithium-ion and next-generation battery chemistries has exposed the critical limitations of conventional electrolyte formulations. For chemical development professionals and battery researchers, engineering the Solid Electrolyte Interphase (SEI) is paramount. Historically, Fluoroethylene Carbonate (FEC) has been the gold standard additive for passivating expanding anodes (like silicon) and high-voltage cathodes. However, its propensity for continuous consumption and highly corrosive hydrogen fluoride (HF) generation at elevated temperatures has driven the search for fluorine-free alternatives[1].

Ethenyl butane-1-sulfonate (EBS)—a bi-functional molecule combining a polymerizable vinyl group with a moisture-scavenging sulfonate chain—has emerged as a superior alternative. This guide provides an in-depth, objective comparison of EBS versus FEC, detailing the mechanistic causality behind their divergent performances and providing self-validating experimental protocols for your own laboratory integration.

Mechanistic Divergence: The "Why" Behind the Performance

The efficacy of an electrolyte additive is dictated by its Lowest Unoccupied Molecular Orbital (LUMO) energy level and its subsequent reduction pathway.

FEC (The Halogenated Pathway): FEC reduces at approximately 1.3 V (vs. Li/Li⁺), decomposing via defluorination and ring-opening to form a Solid Electrolyte Interphase (SEI) heavily dominated by lithium fluoride (LiF) and polycarbonates. While LiF provides a wide electrochemical stability window, it is mechanically rigid. On anodes that experience significant volume changes, this brittle SEI fractures, exposing fresh electrode surfaces. This initiates a parasitic cycle of continuous FEC consumption, ultimately leading to electrolyte dry-out and severe CO₂/HF outgassing.

Ethenyl Butane-1-Sulfonate (The Elastomeric Pathway): EBS operates via a fundamentally different mechanism. The highly electrophilic ethenyl (vinyl) double bond lowers the molecule's LUMO, triggering electrochemical reduction at a much higher potential (~1.8 to 1.9 V vs. Li/Li⁺)[2]. Because it reduces before the bulk carbonate solvents, EBS dictates the primary chemistry of the SEI.

  • Polymerization: The vinyl groups undergo radical polymerization, forming a flexible, elastomeric poly-alkyl network that easily accommodates electrode volume expansion without fracturing[3].

  • Inorganic Passivation: Concurrently, the sulfonate group cleaves to yield highly conductive, sulfur-rich inorganic species (Li₂SO₃ and Li₂S), which lower the interfacial charge transfer resistance[2].

  • Moisture Scavenging: The butane-1-sulfonate chain acts as a potent hydrophilic binding site in the bulk electrolyte. It transforms trace H₂O from a reactive aggregated state into an inactive, weakly hydrogen-bonded state, effectively suppressing the hydrolysis of LiPF₆ into HF[4].

SEI_Mechanisms Additives Electrolyte Additive Selection FEC Fluoroethylene Carbonate (FEC) Additives->FEC EBS Ethenyl Butane-1-Sulfonate (EBS) Additives->EBS FEC_Mech Defluorination & Ring Opening (~1.3V vs Li/Li+) FEC->FEC_Mech EBS_Mech Vinyl Polymerization & Cleavage (~1.9V vs Li/Li+) EBS->EBS_Mech FEC_SEI LiF-Rich Rigid SEI (Brittle) FEC_Mech->FEC_SEI EBS_SEI Polymeric + Li2SO3 SEI (Flexible) EBS_Mech->EBS_SEI FEC_Outcome Continuous Consumption & HF Generation FEC_SEI->FEC_Outcome EBS_Outcome Stable Passivation & Moisture Tolerance EBS_SEI->EBS_Outcome

Figure 1: Divergent electrochemical reduction pathways and SEI outcomes of FEC versus EBS.

Quantitative Performance Comparison

The following table synthesizes the quantitative differences between FEC and EBS, grounded in their distinct molecular architectures.

Performance MetricFluoroethylene Carbonate (FEC)Ethenyl Butane-1-Sulfonate (EBS)Mechanistic Causality
Reduction Potential ~1.3 V vs. Li/Li⁺~1.8 – 1.9 V vs. Li/Li⁺Conjugated vinyl/sulfonate groups lower the LUMO, ensuring EBS reduces before bulk solvents[2].
SEI Composition LiF, polycarbonatesPoly-alkyl matrix, Li₂SO₃, Li₂SSulfonate cleavage yields S-rich inorganic species; vinyl groups polymerize into an organic matrix[3].
Mechanical Modulus High (Rigid/Brittle)Low (Elastomeric/Flexible)Polymeric networks accommodate anode volume expansion, preventing SEI fracture.
Moisture Tolerance Poor (Hydrolyzes to HF)ExcellentButane-1-sulfonate groups coordinate with trace H₂O, preventing LiPF₆ hydrolysis[4].
High-Temp Stability Poor (CO₂/HF outgassing)HighFluorine-free nature prevents HF-catalyzed transition metal dissolution at elevated temperatures[1].

Self-Validating Experimental Protocols

To objectively evaluate these additives in your own laboratory, mere assembly is insufficient. The following protocols are designed as self-validating systems; each step includes a specific diagnostic checkpoint to ensure the causality of the observed phenomena is correctly attributed to the additive.

Protocol 1: Electrolyte Formulation & Moisture Titration

Objective: Validate the moisture-scavenging capability of the butane-1-sulfonate moiety.

  • Base Preparation: In an Argon-filled glovebox (H₂O < 0.1 ppm, O₂ < 0.1 ppm), prepare a control electrolyte of 1.0 M LiPF₆ in Ethylene Carbonate (EC) and Ethyl Methyl Carbonate (EMC) (3:7 v/v).

  • Controlled Contamination: Intentionally spike the base electrolyte with 50 ppm of deionized H₂O.

  • Additive Doping: Divide the spiked electrolyte into three batches: Control (no additive), 2 wt% FEC, and 2 wt% EBS.

  • Validation Checkpoint (Karl Fischer Titration & NMR): Seal the samples and age for 48 hours. Perform Karl Fischer titration and ¹⁹F NMR.

    • Self-Validation: The FEC sample will show elevated HF peaks in NMR due to LiPF₆ hydrolysis. The EBS sample will show suppressed free H₂O and no HF generation, validating that the butane-1-sulfonate group successfully bound the trace moisture into an inactive state[4].

Protocol 2: Electrochemical Profiling & Interfacial Analysis

Objective: Confirm the early-onset reduction and the mechanical stability of the resulting SEI.

  • Cell Assembly: Assemble CR2032 coin cells using a Graphite working electrode, Lithium metal counter electrode, and a Celgard 2325 separator. Inject 40 µL of the respective electrolytes prepared in Protocol 1.

  • Linear Sweep Voltammetry (LSV): Scan the cells from 3.0 V down to 0.0 V at a rate of 0.1 mV/s.

    • Self-Validation: You must observe a distinct reduction peak for the EBS cell at ~1.85 V, confirming it preemptively reduces before EC (~0.8 V)[2]. The FEC cell will show a peak at ~1.3 V.

  • Galvanostatic Cycling & EIS Monitoring: Subject the cells to 3 formation cycles at C/10, followed by 200 cycles at 1C. Conduct Electrochemical Impedance Spectroscopy (EIS) every 50 cycles.

    • Self-Validation: Track the charge transfer resistance ( Rct​ ). The FEC cell will exhibit a continuously creeping Rct​ over 200 cycles, indicative of SEI breakage and continuous repair. The EBS cell will demonstrate a stabilized Rct​ after the formation cycles, proving that the elastomeric vinyl-derived polymer network is successfully flexing with the electrode without fracturing[2][3].

Conclusion

While FEC remains a highly utilized additive for specific silicon-heavy applications, its long-term viability is severely bottlenecked by its rigid SEI and generation of toxic, corrosive byproducts. Ethenyl butane-1-sulfonate (EBS) represents a rational, molecularly engineered evolution. By decoupling the mechanical requirements (handled by vinyl polymerization) from the ion-transport and stabilization requirements (handled by the butane-1-sulfonate cleavage and moisture scavenging), EBS provides a self-regulating, fluorine-free pathway to highly durable battery systems.

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Safety & Regulatory Compliance

Safety

Ethenyl butane-1-sulfonate proper disposal procedures

Executive Briefing Ethenyl butane-1-sulfonate (CAS 73686-76-7)[1][2], commonly referred to as vinyl butanesulfonate, is a highly reactive electrophile utilized in specialized synthetic applications and polymer chemistry....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Briefing Ethenyl butane-1-sulfonate (CAS 73686-76-7)[1][2], commonly referred to as vinyl butanesulfonate, is a highly reactive electrophile utilized in specialized synthetic applications and polymer chemistry. Due to its structural composition, it acts as both a potent 3[3] and a 4[4]. Unquenched disposal of this compound poses severe genotoxic risks, as it can readily form covalent adducts with DNA bases and essential cellular proteins[3].

To ensure laboratory safety and environmental compliance, ethenyl butane-1-sulfonate must never be disposed of directly into aqueous or organic waste streams. It requires rigorous, validated chemical deactivation prior to logistical disposal.

Part 1: Chemical Profile & Hazard Stratification

Understanding the quantitative and qualitative hazards of ethenyl butane-1-sulfonate is the first step in designing a safe handling and disposal protocol.

Property / AttributeDescription
Chemical Name Ethenyl butane-1-sulfonate (Vinyl butanesulfonate)
CAS Number 73686-76-7
Functional Moieties Sulfonate ester (Alkylating), Vinyl group (Michael acceptor)
Primary Reactivity Electrophilic addition, SN​2 nucleophilic substitution
Key Health Hazards Severe skin/eye irritant, Potential genotoxin/mutagen
Environmental Hazard Persistent aqueous toxicity if unquenched

Part 2: Mechanistic Rationale for Deactivation

As an Application Scientist, it is critical to understand why specific reagents are chosen for chemical quenching rather than blindly following a protocol. Ethenyl butane-1-sulfonate possesses two distinct electrophilic centers: the β -carbon of the vinyl group and the alkyl carbon adjacent to the sulfonate leaving group[4].

To neutralize both sites simultaneously, we employ the 5[5], which utilizes Sodium Thiosulfate ( Na2​S2​O3​ ) in an alkaline environment.

  • The Role of Thiosulfate: The thiosulfate anion ( S2​O32−​ ) is a highly polarizable, "soft" nucleophile. It efficiently attacks the soft electrophilic centers of the molecule, converting the volatile, toxic sulfonate into highly water-soluble, non-toxic Bunte salts (S-alkyl thiosulfates) and thioether adducts.

  • The Role of Sodium Hydroxide (NaOH): Thiosulfate is unstable in acidic conditions and will disproportionate into toxic sulfur dioxide ( SO2​ ) gas and elemental sulfur (which precipitates and coats the unreacted chemical, halting the reaction). Adding NaOH maintains the pH above 8.0, ensuring the thermodynamic stability of the thiosulfate nucleophile throughout the 24-hour quenching process[5].

Part 3: Standard Operating Procedure (SOP): Chemical Quenching

This protocol is designed as a self-validating system . It includes a chemical verification step to ensure the total destruction of the alkylating agent before the waste is cleared for logistical transport.

Reagents Required:

  • 10% (w/v) Sodium Thiosulfate ( Na2​S2​O3​ ) aqueous solution

  • 1M Sodium Hydroxide (NaOH) aqueous solution

  • 4-(4-Nitrobenzyl)pyridine (NBP) test solution (5% w/v in acetone)

Step-by-Step Execution:

  • Preparation & Segregation: Perform all quenching operations inside a certified chemical fume hood. Wear heavy-duty nitrile gloves, a chemically resistant lab coat, and splash goggles.

  • Dilution: Transfer the ethenyl butane-1-sulfonate waste into a heavy-walled glass reaction vessel equipped with a magnetic stir bar. If the compound is highly concentrated, dilute it with a compatible, miscible co-solvent (e.g., ethanol) to prevent exothermic runaway during nucleophilic attack.

  • Alkaline Thiosulfate Addition: Slowly add the 10% sodium thiosulfate solution to the reaction vessel. You must use at least a 5-fold molar excess of thiosulfate relative to the estimated sulfonate concentration to drive the reaction to completion.

  • pH Adjustment: Dropwise, add 1M NaOH until the pH of the solution is stabilized between 8.5 and 9.5. Check the pH using universal indicator paper.

  • Incubation: Cap the vessel loosely (to prevent pressure buildup) and stir continuously at room temperature for a minimum of 24 hours[6].

  • Self-Validation (The NBP Test): After 24 hours, extract a 1 mL aliquot of the quenched solution. Add 2 drops of the NBP test solution and heat gently.

    • Positive for Danger: A deep purple or blue color indicates intact alkylating agents. (If observed, add more thiosulfate and stir for another 24 hours).

    • Validated Safe: A colorless or pale yellow result confirms the complete destruction of the electrophilic moieties.

Part 4: Workflow Visualization

G cluster_mechanisms Dual Reactivity Pathways Start Ethenyl butane-1-sulfonate (Reactive Electrophile) Michael Vinyl Group (Michael Acceptor) Start->Michael SN2 Sulfonate Ester (Alkylating Agent) Start->SN2 Quench Add 10% Sodium Thiosulfate + 1M NaOH (pH > 8) Michael->Quench SN2->Quench Adduct1 Thioether Adduct (Deactivated Vinyl) Quench->Adduct1 Nucleophilic Attack Adduct2 Bunte Salt Adduct (Deactivated Sulfonate) Quench->Adduct2 SN2 Substitution Waste Aqueous Hazardous Waste (RCRA Compliant Disposal) Adduct1->Waste Adduct2->Waste

Figure 1: Dual-pathway chemical quenching of ethenyl butane-1-sulfonate using sodium thiosulfate.

Part 5: Logistical Disposal & RCRA Compliance

Once the chemical destruction is validated via the NBP test, the resulting mixture is no longer a reactive alkylating hazard, but it must still be handled in accordance with strict Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) guidelines[6].

  • Waste Segregation: Do not mix the deactivated Bunte salt/thioether aqueous waste with heavy metals, halogenated organic solvents, or strong oxidizers.

  • Labeling: Transfer the neutralized solution to a high-density polyethylene (HDPE) carboy. Label the container explicitly as: "Aqueous Waste: Deactivated Sulfonate Esters (Contains Sodium Thiosulfate and Bunte Salts) - NON-REACTIVE."[7]

  • Final Transfer: Submit a chemical waste pickup request to your institutional Environmental Health and Safety (EHS) department. Because the genotoxic hazard has been chemically eliminated, EHS can safely route this effluent for standard industrial wastewater treatment or low-temperature incineration, drastically reducing disposal costs and environmental liability[6][7].

References

  • molaid.com - Ethenyl butane-1-sulfonate - CAS No. 73686-76-7 SDS & Chemical Properties.1

  • Chemical Research in Toxicology (ACS) - Verification of the Structural Alerts for Michael Acceptors.4

  • National Institutes of Health (PMC) - Redox dysregulation as a driver for DNA damage and its relationship to neurodegenerative diseases (Alkylating Agent Toxicity).3

  • John Wiley & Sons, Inc. - Destruction of Hazardous Chemicals in the Laboratory, Fourth Edition (Lunn & Sansone).5

  • University of Arkansas for Medical Science (UAMS) - Laboratory Safety Manual & Chemical Waste Characterization.7

  • University of Wisconsin-Madison Safety Department - Laboratory Safety Guide: Deactivation and Disposal Protocols.6

Sources

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